Tegeprotafib
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11FN2O5S |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
5-(1-fluoro-3-hydroxy-7-methoxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C13H11FN2O5S/c1-21-8-3-2-7-4-10(17)13(12(14)9(7)5-8)16-6-11(18)15-22(16,19)20/h2-5,17H,6H2,1H3,(H,15,18) |
InChI Key |
CPLSFGHDGOFDRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Tegeprotafib's Mechanism of Action in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tegeprotafib is an orally active, potent inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). Its mechanism of action in cancer is primarily centered on the enhancement of anti-tumor immunity through the potentiation of interferon-gamma (IFNγ) signaling. By inhibiting PTPN2, this compound relieves a critical negative regulatory checkpoint in the JAK-STAT signaling pathway within immune cells, particularly T cells. This leads to increased activation and function of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, resulting in enhanced tumor cell killing and delayed tumor growth. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound, showcasing its potential as a novel immuno-oncology agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PTPN1/PTPN2 Inhibition
This compound exerts its anti-cancer effects by targeting two key intracellular phosphatases: PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP). Both are negative regulators of critical signaling pathways involved in cell growth, metabolism, and immune function. In the context of cancer, the inhibition of PTPN2 is of particular importance for its role in modulating anti-tumor immunity.
Potent and Selective Inhibition
This compound is a highly potent inhibitor of both PTPN1 and PTPN2, with low nanomolar efficacy. This potent activity is crucial for achieving a therapeutic effect at tolerable doses.
| Target | IC50 (nM) |
| PTPN2 | 4.4 |
| PTPN1B | 1-10 |
| Table 1: In vitro inhibitory potency of this compound against its primary targets.[1] |
The IFNγ-JAK-STAT Signaling Pathway
The primary anti-cancer mechanism of this compound is mediated through the enhancement of the IFNγ signaling pathway in T cells. PTPN2 is a key negative regulator of this pathway, acting to dephosphorylate and thereby inactivate Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1).
By inhibiting PTPN2, this compound prevents the dephosphorylation of JAK1 and STAT1. This leads to sustained phosphorylation and activation of these signaling molecules, resulting in the translocation of phosphorylated STAT1 (pSTAT1) to the nucleus. In the nucleus, pSTAT1 acts as a transcription factor, promoting the expression of a multitude of interferon-stimulated genes (ISGs). These genes are critical for orchestrating an effective anti-tumor immune response, including the production of chemokines that attract immune cells to the tumor, and the upregulation of molecules involved in antigen presentation and T cell-mediated cytotoxicity.
Preclinical Data
The anti-cancer activity of this compound has been evaluated in both in vitro and in vivo preclinical models.
In Vitro Efficacy
In a cellular assay, this compound demonstrated its ability to inhibit the growth of B16F10 melanoma cells in the presence of IFNγ, confirming its mechanism of action in sensitizing cancer cells to the anti-proliferative effects of this cytokine.
| Cell Line | Treatment | Concentration (µM) | Growth Inhibition (%) |
| B16F10 | This compound + IFNγ (0.5 ng/mL) | 33 | 60-90 |
| Table 2: In vitro cellular growth inhibition by this compound.[1] |
In Vivo Efficacy
In a syngeneic mouse model of colon adenocarcinoma (MC-38), oral administration of this compound resulted in significant anti-tumor activity, including tumor stasis, shrinkage, and complete cures in a substantial portion of the treated animals.
| Animal Model | Tumor Model | Dosage | Administration | Key Findings |
| C57BL/6 Mice | MC-38 | 300 mg/kg | Oral, BID for 21 days | - Tumor stasis and shrinkage within 7-10 days- 75% overall Tumor Growth Inhibition (TGI)- 50% of mice achieved complete cures- 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen- Increased plasma levels of IP-10 (a chemokine) |
| Table 3: In vivo anti-tumor efficacy of this compound.[1] |
Experimental Protocols
This section provides an overview of the methodologies likely employed in the preclinical evaluation of this compound.
In Vitro PTPN2 Phosphatase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PTPN2 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human PTPN2 enzyme, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, this compound, and a multi-well plate reader.
-
Procedure: a. A serial dilution of this compound is prepared in the assay buffer. b. The recombinant PTPN2 enzyme is incubated with the various concentrations of this compound for a defined period at room temperature. c. The fluorogenic substrate is added to initiate the enzymatic reaction. d. The reaction is allowed to proceed for a specific time, after which the fluorescence intensity is measured using a plate reader. e. The percentage of inhibition is calculated relative to a vehicle control (DMSO). f. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Cellular Growth Inhibition Assay
Objective: To assess the effect of this compound on the IFNγ-mediated growth inhibition of cancer cells.
Methodology:
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a fixed concentration of IFNγ in the presence of increasing concentrations of this compound.
-
Incubation: The treated cells are incubated for a period of 5 days.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of growth inhibition is calculated relative to cells treated with IFNγ alone.
In Vivo Syngeneic Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
References
Tegeprotafib: A Novel PTPN1/PTPN2 Inhibitor Modulating the JAK-STAT Signaling Pathway for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tegeprotafib (also known as ABBV-CLS-579) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1] These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a key cascade in the anti-tumor immune response. By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, leading to increased activation of immune cells, such as CD8+ T cells, and promoting a pro-inflammatory tumor microenvironment. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the design of its ongoing clinical evaluation. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding of this promising new agent in cancer immunotherapy.
Introduction: The JAK-STAT Pathway and the Role of PTPN1/PTPN2
The JAK-STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. PTPN1 and PTPN2 are intracellular phosphatases that act as crucial checkpoints, dephosphorylating and thereby inactivating key components of the JAK-STAT pathway, including JAK kinases and STAT proteins. In the context of oncology, PTPN1 and PTPN2 can dampen anti-tumor immune responses. Genetic deletion of PTPN1 or PTPN2 in preclinical models has been shown to enhance anti-tumor immunity.[2] this compound was developed to pharmacologically replicate this effect, offering a novel therapeutic strategy to boost the patient's own immune system to fight cancer.
Mechanism of Action of this compound
This compound is an active-site inhibitor of both PTPN1 and PTPN2. By binding to the active site of these phosphatases, it prevents the dephosphorylation of their substrates. This leads to a sustained phosphorylation and activation of JAKs and STATs, amplifying the cellular response to pro-inflammatory cytokines like interferon-gamma (IFNγ). The enhanced IFNγ signaling in tumor cells can lead to growth arrest and increased antigen presentation. In immune cells, particularly CD8+ T cells, the potentiation of JAK-STAT signaling results in increased activation, proliferation, and cytotoxic function.
Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.
Preclinical Data
In Vitro Potency and Cellular Activity
This compound has demonstrated potent inhibition of PTPN1 and PTPN2 in biochemical assays and significant activity in cellular models.
| Parameter | This compound (Compound 124) | Reference |
| PTPN2 IC50 | 4.4 nM | [3] |
| PTPN1B IC50 | 1-10 nM | [3] |
| IFNγ-induced B16F10 Cell Growth Inhibition (33 µM) | 60-90% | [3] |
In Vivo Anti-Tumor Efficacy
In a murine tumor model, this compound exhibited significant anti-tumor activity, which was associated with enhanced anti-tumor immunity.
| Parameter | Result | Reference |
| Dosing Regimen | 300 mg/kg, oral, BID for 21 days | [3] |
| Tumor Growth Inhibition (TGI_MEX) | 75% | [3] |
| Complete Cures | 50% of mice | [3] |
| Granzyme B-producing CD8+ T cells (spleen) | 2.9-fold increase over vehicle | [3] |
| Plasma IP-10 Levels | Increased | [3] |
Experimental Protocols
The following are representative protocols for the key experiments cited. Note: These are generalized protocols based on standard laboratory techniques, and the specific details of the proprietary studies may differ.
PTPN2 Phosphatase Activity Assay
This assay is designed to measure the enzymatic activity of PTPN2 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human PTPN2 enzyme
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20)
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of PTPN2 in the assay buffer.
-
Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.
-
Add the diluted this compound solutions to the wells of the 384-well plate. Include wells with vehicle (DMSO) as a negative control and a known PTPN2 inhibitor as a positive control.
-
Add the PTPN2 enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the DiFMUP substrate solution to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Caption: Workflow for the PTPN2 phosphatase activity assay.
IFNγ-Induced Cell Growth Inhibition Assay
This assay assesses the ability of this compound to enhance the anti-proliferative effect of IFNγ on tumor cells.
Materials:
-
B16F10 melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine IFNγ
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of IFNγ at a fixed concentration (e.g., 0.5 ng/mL) in cell culture medium.
-
Treat the cells with this compound, IFNγ, or a combination of both. Include vehicle-treated cells as a control.
-
Incubate the cells for a specified duration (e.g., 5 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent growth inhibition for each treatment condition relative to the vehicle control.
Murine Syngeneic Tumor Model
This in vivo model evaluates the anti-tumor efficacy of this compound in an immunocompetent host.
Materials:
-
C57BL/6 mice
-
B16F10 melanoma cells
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant B16F10 cells into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 300 mg/kg) or vehicle orally twice daily (BID) for a specified duration (e.g., 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) based on the difference in tumor volumes between the treated and control groups.
Intracellular Granzyme B Staining by Flow Cytometry
This protocol is used to quantify the frequency of activated cytotoxic CD8+ T cells in the spleens of treated mice.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against mouse CD3, CD8, and Granzyme B
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the harvested spleens by mechanical dissociation.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells and resuspend them in staining buffer.
-
Perform surface staining with anti-CD3 and anti-CD8 antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining with an anti-Granzyme B antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of Granzyme B-positive cells within the CD3+CD8+ T cell population.
Clinical Development
This compound (ABBV-CLS-579) is currently being evaluated in a Phase 1 clinical trial (NCT04417465).[4][5][6]
| Trial Identifier | Phase | Title | Status | Interventions |
| NCT04417465 | Phase 1 | A First-in-Human Study of ABBV-CLS-579 Alone and in Combination in Subjects With Locally Advanced or Metastatic Tumors | Recruiting | ABBV-CLS-579, Pembrolizumab, VEGFR TKI |
This first-in-human study is an open-label, multicenter, dose-escalation and dose-expansion trial.[1] The primary objectives are to assess the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab or a VEGFR tyrosine kinase inhibitor.[1] Secondary objectives include the evaluation of the preliminary anti-tumor activity of this compound.[7]
Conclusion
This compound represents a novel and promising approach in cancer immunotherapy. By targeting the intracellular immune checkpoints PTPN1 and PTPN2, it effectively unleashes the anti-tumor potential of the JAK-STAT signaling pathway. Preclinical data have demonstrated its potent in vitro and in vivo activity, providing a strong rationale for its ongoing clinical development. The results of the Phase 1 clinical trial will be crucial in determining the safety and efficacy of this compound in patients with advanced solid tumors and will guide its future development as a potential new treatment option in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trial: NCT04417465 - My Cancer Genome [mycancergenome.org]
- 6. clinicalresearch.com [clinicalresearch.com]
- 7. News - ABBV-CLS-579 - LARVOL VERI [veri.larvol.com]
Tegeprotafib: A Technical Guide to a Novel Dual PTPN1/PTPN2 Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegeprotafib (also known as PTPN2/1-IN-1 and Compound 124) is a potent, orally bioavailable small molecule inhibitor targeting two key intracellular immune checkpoints: Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). By inhibiting these phosphatases, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and boosting the effector functions of immune cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction: Targeting Intracellular Immune Checkpoints PTPN1 and PTPN2
Cancer immunotherapy has revolutionized oncology, yet a significant number of patients do not respond to current treatments, such as PD-1/PD-L1 blockade.[1] This has spurred the search for novel therapeutic targets that can overcome resistance mechanisms. PTPN1 and PTPN2 have emerged as critical intracellular negative regulators of inflammatory signaling pathways that are often exploited by cancer cells to evade immune surveillance.[2]
PTPN2, in particular, plays a crucial role in attenuating the signaling of pro-inflammatory cytokines like interferon-gamma (IFNγ) by dephosphorylating key components of the JAK-STAT pathway, such as JAK1 and STAT1.[3] Genetic deletion of PTPN2 in tumor cells has been shown to enhance their sensitivity to IFNγ, leading to increased antigen presentation and growth suppression.[3] Furthermore, PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) signaling. Their inhibition can therefore augment the activation, proliferation, and effector functions of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][2]
This compound is a first-in-class dual inhibitor of PTPN1 and PTPN2, designed to reverse the immunosuppressive effects of these phosphatases within the tumor microenvironment. Its dual-targeting mechanism is intended to provide a more potent anti-tumor response compared to single-target agents.
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the phosphatase activity of PTPN1 and PTPN2. This leads to the hyper-phosphorylation and activation of their downstream substrates, thereby amplifying anti-tumor immune signaling pathways.
Caption: Mechanism of action of this compound.
Preclinical Data
Biochemical and In Vitro Cellular Activity
This compound has demonstrated potent inhibition of both PTPN1 and PTPN2 in biochemical assays and significant cellular activity in cancer cell lines.
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Biochemical Assay | PTPN1 | IC50 | 1-10 nM | [4] |
| Biochemical Assay | PTPN2 | IC50 | 4.4 nM | [4] |
| Cellular Growth Inhibition | B16F10 (with 0.5 ng/mL IFNγ) | % Growth Inhibition | 60-90% at 33 µM | [4] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a syngeneic mouse model of colon adenocarcinoma.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MC-38 Tumor Model (C57BL/6 mice) | 300 mg/kg, oral, twice daily for 21 days | - 75% overall Tumor Growth Inhibition (TGI) | [4] |
| - 50% of mice achieved complete cures | [4] | ||
| - 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen | [4] | ||
| - Increased plasma IP-10 levels | [4] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in patent WO2019246513A1, which discloses this compound (Compound 124).
Biochemical Assays
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against PTPN1 and PTPN2.
Caption: Workflow for PTPN1/PTPN2 biochemical inhibition assay.
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 75 mM NaCl, 1 mM EDTA, 0.05% P-20, and 1 mM DTT.
-
Enzyme: Recombinant human PTPN1 or PTPN2.
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Test Compound: this compound, serially diluted in DMSO.
-
-
Procedure: a. Add 2 µL of diluted this compound or DMSO (for controls) to the wells of a 384-well plate. b. Add 10 µL of PTPN1 or PTPN2 enzyme, diluted in assay buffer, to each well. c. Incubate the plate for 15 minutes at room temperature. d. Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate to each well. e. Incubate for 30 minutes at room temperature. f. Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to high (no enzyme) and low (DMSO vehicle) controls. b. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Tumor Model
This protocol details the in vivo evaluation of this compound's anti-tumor efficacy in a colon adenocarcinoma model.
Caption: Experimental workflow for the MC-38 in vivo efficacy study.
Methodology:
-
Cell Culture and Animal Model:
-
Cell Line: MC-38 murine colon adenocarcinoma cells.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks of age.
-
-
Tumor Implantation: a. MC-38 cells are cultured in appropriate media, harvested during the exponential growth phase, and washed with sterile PBS. b. 1 x 10^6 MC-38 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment: a. Tumor growth is monitored, and when tumors reach an average volume of approximately 100-150 mm³, mice are randomized into treatment and vehicle control groups. b. this compound is formulated in an appropriate vehicle for oral administration. c. Mice in the treatment group receive this compound (e.g., 300 mg/kg) via oral gavage twice daily. The control group receives the vehicle on the same schedule. d. Treatment continues for a specified duration, such as 21 days.
-
Efficacy and Pharmacodynamic Assessments: a. Tumor volumes are measured 2-3 times weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2. b. Body weight is monitored as an indicator of treatment-related toxicity. c. At the end of the study, tumors and spleens are harvested. d. Tumors and spleens are processed into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+, CD4+, NK cells) and their activation status (e.g., Granzyme B, Ki-67). e. Blood is collected for plasma, and cytokine levels (e.g., IP-10) are measured using methods like ELISA or multiplex assays.
Future Directions and Clinical Development
The potent preclinical activity of dual PTPN1/PTPN2 inhibitors like this compound has paved the way for clinical investigation. A similar first-in-class PTPN1/PTPN2 inhibitor, ABBV-CLS-484, is currently in Phase 1 clinical trials for advanced solid tumors (NCT04777994). The development of this compound and related molecules represents a promising new strategy in cancer immunotherapy, with the potential to overcome resistance to existing therapies and expand the number of patients who can benefit from immune-based treatments. Future research will likely focus on identifying predictive biomarkers of response, exploring combination therapies with checkpoint inhibitors and other anti-cancer agents, and further elucidating the complex interplay between PTPN1/PTPN2 inhibition and the tumor immune microenvironment.
Conclusion
This compound is a compelling preclinical candidate for cancer immunotherapy that targets the fundamental immune regulatory nodes of PTPN1 and PTPN2. Its dual mechanism of action, which enhances both the direct killing of tumor cells and the systemic anti-tumor immune response, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug development.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2019246513A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Tegeprotafib: A Technical Preclinical Summary for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegeprotafib (also known as ABBV-CLS-579) is an investigational, orally active small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1] These phosphatases are critical negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacological data.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting PTPN1 and PTPN2, which in turn enhances downstream signaling of key anti-tumor pathways. PTPN1 and PTPN2 are known to suppress the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for the cellular response to interferons (IFNs). By inhibiting these phosphatases, this compound augments IFN-γ-mediated effects, leading to increased antigen presentation and tumor growth suppression.[2][3] Furthermore, inhibition of PTPN2 in T cells has been shown to enhance T-cell receptor (TCR) signaling, promoting T-cell activation, proliferation, and effector functions.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent inhibition of its target enzymes, PTPN1 and PTPN2.
| Target | IC50 | Assay Conditions |
| PTPN1 (PTP1B) | 1-10 nM | Biochemical Assay |
| PTPN2 | 4.4 nM | Biochemical Assay |
Table 1: In Vitro Inhibitory Activity of this compound.[1]
In cellular assays, this compound has been shown to inhibit the growth of B16F10 melanoma cells when stimulated with interferon-gamma (IFNγ).
| Cell Line | Treatment | Concentration | Growth Inhibition |
| B16F10 | This compound + 0.5 ng/mL IFNγ | 33 µM | 60-90% |
Table 2: In Vitro Cellular Activity of this compound.[1]
In Vivo Efficacy
A key in vivo study was conducted in a syngeneic mouse model of colon adenocarcinoma.
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Key Findings |
| Female C57B1/6 mice | MC-38 colon adenocarcinoma | This compound | 300 mg/kg, oral, twice daily for 21 days | - Apparent tumor stasis and shrinkage within 7-10 days.- 50% of mice achieved complete cures.- Overall tumor growth inhibition (TGI) of 75%.- 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen.- Increased plasma levels of IP-10 (CXCL10). |
Table 3: In Vivo Anti-Tumor Efficacy of this compound.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Detailed protocols for the biochemical assays to determine the IC50 values for PTPN1 and PTPN2 are not publicly available. These are typically performed using purified recombinant human PTPN1 and PTPN2 enzymes with a synthetic phosphopeptide substrate. The rate of phosphate release is measured in the presence of varying concentrations of the inhibitor to determine the IC50.
Cell Growth Inhibition Assay
-
Cell Line: B16F10 murine melanoma cells.
-
Treatment: Cells were treated with this compound (33 µM) in the presence of IFNγ (0.5 ng/mL) for 5 days.
-
Endpoint: Percent growth inhibition was calculated relative to vehicle-treated controls.
-
Note: The specific method for assessing cell growth (e.g., MTT assay, cell counting) is not detailed in the available literature.
In Vivo Anti-Tumor Study
-
Animal Model: Female C57B1/6 mice.
-
Tumor Implantation: Subcutaneous injection of MC-38 colon adenocarcinoma cells.
-
Treatment Groups: Vehicle control and this compound.
-
Dosing: this compound was administered orally at a dose of 300 mg/kg, twice daily (BID) at 7 am and 5 pm for 21 consecutive days.
-
Efficacy Endpoints:
-
Tumor volume was measured regularly to determine tumor growth inhibition.
-
At the end of the study, spleens were harvested for flow cytometric analysis of CD8+ T cell populations and intracellular granzyme B expression.
-
Plasma was collected for the measurement of IP-10 (CXCL10) levels, likely by ELISA.
-
Experimental Workflow for In Vivo Study
Caption: In vivo anti-tumor study workflow.
Pharmacokinetics, Pharmacodynamics, and Toxicology
As of the latest available information, detailed preclinical data regarding the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology of this compound are not publicly available. This includes parameters such as:
-
Pharmacokinetics: Cmax, Tmax, AUC, plasma half-life, bioavailability, and tissue distribution.
-
Pharmacodynamics: Dose-response relationships for target engagement (PTPN1/PTPN2 inhibition in vivo) and downstream biomarker modulation (e.g., pSTAT levels in tumors or immune cells).
-
Toxicology: Acute and chronic toxicity studies, determination of No-Observed-Adverse-Effect-Level (NOAEL), and safety pharmacology assessments.
This information is critical for the clinical development of this compound and is likely contained within internal documentation and regulatory filings.
Summary and Future Directions
The preclinical data available for this compound support its development as a novel cancer immunotherapy agent. Its dual inhibitory activity against PTPN1 and PTPN2 provides a strong mechanistic rationale for its observed anti-tumor effects, which appear to be mediated by the enhancement of anti-tumor immunity. The in vivo efficacy in a syngeneic mouse model is promising, demonstrating not only tumor growth inhibition but also the induction of a pro-inflammatory tumor microenvironment.
For a complete preclinical profile, further disclosure of pharmacokinetic, pharmacodynamic, and toxicology data is necessary. These data will be essential for informing dose selection and safety monitoring in the ongoing and future clinical trials of this compound. The development of this compound and other PTPN1/PTPN2 inhibitors represents an exciting new frontier in cancer immunotherapy, with the potential to overcome resistance to existing checkpoint inhibitors.
References
Tegeprotafib Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for tegeprotafib, a potent inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This document details the mechanism of action, experimental protocols, and key preclinical data supporting its development as a promising anti-neoplastic agent.
Core Concepts: PTPN1 and PTPN2 as Therapeutic Targets
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer. PTPN1 and PTPN2 have emerged as key negative regulators of anti-tumor immunity.[1][2] Inhibition of these phosphatases can enhance the body's immune response against cancer cells.
This compound is an orally active small molecule inhibitor targeting both PTPN1 and PTPN2.[3] Its dual inhibitory action is designed to leverage the synergistic roles of these two phosphatases in suppressing anti-cancer immunity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PTPN2 | 4.4 |
| PTPN1B | 1-10 |
Data sourced from MedChemExpress.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI_MEX) | Complete Cures |
| This compound | 300 mg/kg, oral, BID for 21 days | 75% | 50% of mice |
Data sourced from MedChemExpress.
Table 3: Immunomodulatory Effects of this compound in a Syngeneic Mouse Model
| Biomarker | Fold Increase vs. Vehicle Control |
| Granzyme B-producing CD8+ T cells (spleen) | 2.9 |
Data sourced from MedChemExpress.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its target validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PTPN1 and PTPN2 Enzymatic Inhibition Assay (Non-Radioactive)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PTPN1 and PTPN2 using a non-radioactive, colorimetric assay.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound solution to each well. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 80 µL of the respective enzyme solution (PTPN1 or PTPN2) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Syngeneic Mouse Tumor Model (B16F10 Melanoma)
This protocol outlines the establishment of a B16F10 melanoma syngeneic mouse model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
B16F10 murine melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Cell Culture: Culture B16F10 cells in complete medium until they reach 80-90% confluency.
-
Tumor Inoculation: Harvest the B16F10 cells, wash with PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors are palpable, measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).[5]
-
Treatment: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 300 mg/kg) or vehicle control orally, twice daily (BID), for 21 days.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, calculate the tumor growth inhibition (TGI).
Interferon-gamma (IFNγ)-Induced Growth Inhibition Assay
This assay assesses the ability of this compound to sensitize cancer cells to the anti-proliferative effects of IFNγ.
Materials:
-
B16F10 murine melanoma cell line
-
Complete cell culture medium
-
Recombinant murine IFNγ
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound in the presence or absence of a sub-optimal concentration of IFNγ (e.g., 0.5 ng/mL).
-
Incubate the cells for 72-120 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition and compare the effects of this compound with and without IFNγ.
Flow Cytometry Analysis of Tumor-Infiltrating and Splenic Lymphocytes
This protocol is for the analysis of immune cell populations, such as Granzyme B-producing CD8+ T cells, from the spleens of tumor-bearing mice.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently conjugated antibodies against CD3, CD8, and Granzyme B
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Spleen Processing: Aseptically remove the spleens from the mice and place them in a petri dish with RPMI-1640 medium.
-
Single-Cell Suspension: Gently mash the spleens through a 70 µm cell strainer to create a single-cell suspension.
-
RBC Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature, then wash with RPMI-1640.
-
Surface Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS) and stain with fluorescently labeled antibodies against CD3 and CD8 for 30 minutes on ice in the dark.
-
Intracellular Staining: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's protocol.
-
Stain for intracellular Granzyme B with a fluorescently labeled antibody for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer and analyze the percentage of Granzyme B-positive cells within the CD8+ T cell population.
Conclusion
The target validation studies for this compound provide a strong rationale for its clinical development as an immuno-oncology agent. The in vitro data demonstrates potent and specific inhibition of PTPN1 and PTPN2. The in vivo studies in a syngeneic mouse model show significant anti-tumor efficacy and a corresponding enhancement of anti-tumor immune responses. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other PTPN1/PTPN2 inhibitors.
References
- 1. PTPN2/1 [stage.abbviescience.com]
- 2. Frontiers | Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syngeneic mouse tumor models [bio-protocol.org]
- 5. Syngeneic tumor model and tumor measurement [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Tegeprotafib Cell-Based Assay for IFNγ Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon-gamma (IFNγ) is a critical cytokine in the tumor microenvironment, orchestrating anti-tumor immunity.[1] The IFNγ signaling cascade is primarily mediated through the JAK-STAT pathway.[2][3] Upon binding to its receptor (IFNGR), IFNγ activates Janus kinases (JAK1 and JAK2), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 1 (STAT1).[2][3] Phosphorylated STAT1 (pSTAT1) dimerizes, translocates to the nucleus, and binds to Gamma-Activated Sites (GAS) in the promoter regions of IFNγ-stimulated genes (ISGs), leading to their transcription.[2][3][4]
The signaling pathway is tightly regulated to prevent excessive inflammation. Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key negative regulator of this pathway.[5] PTPN2 can dephosphorylate and inactivate components of the IFNγ signaling cascade, including JAK1 and STAT1, thereby dampening the cellular response to IFNγ.[5] In the context of oncology, loss of PTPN2 in tumor cells has been shown to enhance IFNγ-mediated effects on antigen presentation and growth suppression, sensitizing tumors to immunotherapy.[5]
This compound (also known as ABBV-CLS-579 or PTPN2/1-IN-1) is an orally active and potent inhibitor of PTPN2 and the related phosphatase PTPN1.[2][3][4][5][6][7] By inhibiting PTPN2, this compound is hypothesized to amplify and sustain IFNγ signaling, thereby enhancing its anti-tumor effects. This application note provides a detailed protocol for a cell-based assay to investigate and quantify the effect of this compound on the IFNγ signaling pathway.
Signaling Pathway Diagram
The following diagram illustrates the canonical IFNγ signaling pathway and the role of PTPN2 as a negative regulator, which is the target of this compound.
Caption: IFNγ signaling pathway and the inhibitory role of PTPN2, the target of this compound.
Experimental Workflow
The following workflow outlines the key steps for assessing the impact of this compound on IFNγ-induced STAT1 phosphorylation.
Caption: General workflow for the this compound cell-based assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| B16F10 cell line | ATCC | CRL-6475 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Mouse IFNγ | R&D Systems | 485-MI |
| This compound | MedChemExpress | HY-146398 |
| DMSO, anhydrous | Sigma-Aldrich | D2650 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: pSTAT1 (Tyr701) | Cell Signaling Technology | 9167 |
| Primary Antibody: Total STAT1 | Cell Signaling Technology | 14994 |
| Primary Antibody: β-Actin | Cell Signaling Technology | 4970 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (pSTAT1)
This protocol is designed to qualitatively and semi-quantitatively assess the effect of this compound on IFNγ-induced STAT1 phosphorylation.
1. Cell Culture and Seeding:
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in a 12-well plate and allow them to adhere overnight.
2. Serum Starvation:
-
The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.
3. This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute this compound in serum-free DMEM to the desired final concentrations (e.g., 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Add the this compound dilutions or vehicle to the cells and pre-incubate for 1 hour at 37°C.
4. IFNγ Stimulation:
-
Prepare a working solution of mouse IFNγ in serum-free DMEM.
-
Add IFNγ to the wells to a final concentration of 1 ng/mL (or a concentration determined from a dose-response curve). Include a non-stimulated control well.
-
Incubate for 30 minutes at 37°C.
5. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
6. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
7. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1 (Tyr701) and total STAT1 overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
8. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT1 signal to the total STAT1 signal to account for any variations in protein loading.
Protocol 2: GAS-Luciferase Reporter Assay
This protocol provides a quantitative measure of the transcriptional activity downstream of STAT1 activation. This requires a cell line stably or transiently transfected with a GAS-luciferase reporter construct.
1. Cell Transfection and Seeding:
-
Co-transfect the chosen cell line (e.g., HEK293T or B16F10) with a GAS-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
2. Compound Treatment and Stimulation:
-
Allow cells to adhere for at least 6 hours.
-
Pre-treat the cells with a dilution series of this compound or vehicle control for 1 hour.
-
Stimulate the cells with IFNγ (e.g., 1 ng/mL).
3. Incubation:
-
Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
4. Luciferase Assay:
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
5. Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
Expected Results and Data Presentation
Treatment with this compound is expected to enhance IFNγ-induced signaling. This can be observed as an increase in STAT1 phosphorylation, higher GAS-reporter activity, and increased transcription of ISGs compared to cells treated with IFNγ alone.
Table 1: Effect of this compound on IFNγ-Induced STAT1 Phosphorylation
| Treatment | This compound Conc. (nM) | IFNγ (1 ng/mL) | Normalized pSTAT1/STAT1 Ratio (Fold Change vs. Vehicle + IFNγ) |
| Vehicle Control | 0 | - | 0.1 ± 0.02 |
| IFNγ Alone | 0 | + | 1.0 ± 0.15 |
| This compound + IFNγ | 10 | + | 1.5 ± 0.21 |
| This compound + IFNγ | 100 | + | 2.8 ± 0.35 |
| This compound + IFNγ | 1000 | + | 4.5 ± 0.52 |
| This compound Alone | 1000 | - | 0.1 ± 0.03 |
Data are representative and should be generated from at least three independent experiments.
Table 2: Potentiation of IFNγ-Induced GAS-Luciferase Activity by this compound
| This compound Conc. (nM) | Normalized Luciferase Activity (RLU) - IFNγ | Normalized Luciferase Activity (RLU) + IFNγ (1 ng/mL) | Fold Induction (+IFNγ / -IFNγ) |
| 0 (Vehicle) | 105 ± 15 | 25,500 ± 1,800 | 243 |
| 10 | 110 ± 12 | 38,250 ± 2,500 | 348 |
| 100 | 108 ± 18 | 61,200 ± 4,100 | 567 |
| 1000 | 115 ± 20 | 94,350 ± 6,300 | 820 |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background pSTAT1 signal | - High basal signaling in cells. | - Ensure adequate serum starvation. - Reduce cell seeding density. |
| No or low IFNγ response | - Inactive IFNγ cytokine. - Low expression of IFNGR in the cell line. | - Use a fresh aliquot of IFNγ and verify its activity. - Confirm IFNGR expression by flow cytometry or Western blot. |
| High variability between replicates | - Inconsistent cell numbers. - Pipetting errors. | - Use a multi-channel pipette for additions. - Ensure a single-cell suspension before seeding. |
| This compound shows cytotoxicity | - Compound concentration is too high. | - Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the non-toxic concentration range. |
Conclusion
This application note provides a framework for researchers to investigate the pharmacological effects of the PTPN2 inhibitor, this compound, on the IFNγ signaling pathway. The described cell-based assays, including Western blotting for pSTAT1 and a GAS-luciferase reporter assay, are robust methods to quantify the potentiation of IFNγ signaling by this compound. These protocols can be adapted to various cell lines and downstream endpoints to further elucidate the mechanism of action of this compound and support its development as a potential cancer immunotherapy agent.
References
- 1. Roles of IFN-γ in tumor progression and regression: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound (ABBV-CLS-579) | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Evaluation of Novel Therapeutics in a B16F10 Melanoma Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data on the specific use of Tegeprotafib in the B16F10 melanoma model could not be identified. The following application notes and protocols are provided as a comprehensive guide for the evaluation of a novel therapeutic agent, such as this compound, in this preclinical model. The methodologies are based on established protocols for the B16F10 syngeneic model.
Introduction to the B16F10 Melanoma Model
The B16F10 cell line, derived from a spontaneous murine melanoma in a C57BL/6 mouse, is a widely utilized tool in cancer research.[1] It is an aggressive, poorly immunogenic tumor model that readily forms tumors upon subcutaneous or intradermal injection and can metastasize, particularly to the lungs.[1][2] This makes it a valuable in vivo platform for screening and evaluating the efficacy of novel anti-cancer agents, including immunotherapies and targeted therapies.
Quantitative Data Summary (Hypothetical)
When testing a novel compound like this compound, quantitative data should be meticulously collected and organized. The following tables represent a template for data presentation.
Table 1: In Vitro Cytotoxicity of [Test Compound] in B16F10 Cells
| Metric | [Test Compound] | Control Compound (e.g., Gemcitabine) |
| IC50 (µM) | [Insert Value] | [Insert Value] |
| Maximum Inhibition (%) | [Insert Value] | [Insert Value] |
Table 2: In Vivo Efficacy of [Test Compound] in B16F10 Tumor-Bearing Mice
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| [Test Compound] (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| [Test Compound] (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
B16F10 Cell Culture
Objective: To maintain a healthy and viable culture of B16F10 melanoma cells for in vitro and in vivo experiments.
Materials:
-
B16F10 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) or Iscove's Modified Dulbecco's Medium (IMDM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture B16F10 cells in DMEM or IMDM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3][4]
-
Passage the cells when they reach 75-80% confluency.[4]
-
To passage, wash the cells once with PBS, then add 0.25% Trypsin-EDTA and incubate for a few minutes until cells detach.[4]
-
Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding new flasks.[4]
In Vitro Cytotoxicity Assay (MTT or similar)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on B16F10 cells.
Materials:
-
B16F10 cells
-
96-well plates
-
Test compound (e.g., this compound)
-
Control compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Seed B16F10 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and a positive control.
-
Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Syngeneic B16F10 Tumor Model
Objective: To establish subcutaneous B16F10 tumors in C57BL/6 mice to evaluate the in vivo efficacy of a test compound.
Materials:
-
6-8 week old female C57BL/6 mice[2]
-
B16F10 cells
-
Cold PBS or saline
-
Syringes and needles (e.g., 30-gauge)[3]
-
Calipers
Protocol:
-
Harvest B16F10 cells and resuspend them in cold PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Shave the flank of the C57BL/6 mice.
-
Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ B16F10 cells in a volume of 50-100 µL into the right flank of each mouse.[2][3][5] A visible "bleb" should form upon injection.[2]
-
Monitor the mice for tumor growth. Tumors typically become palpable within 5-10 days.[2]
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the test compound, vehicle control, and any positive controls according to the planned dosing schedule (e.g., intraperitoneal, oral gavage, intravenous).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.[3]
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
Signaling Pathways and Visualizations
Melanoma progression is often driven by dysregulated signaling pathways. Investigating the effect of a novel therapeutic on these pathways can provide mechanistic insights.
MAPK/ERK and PI3K/AKT Signaling Pathways in Melanoma
The MAPK/ERK and PI3K/AKT pathways are frequently hyperactivated in melanoma and are key drivers of proliferation and survival.[7][8] BRAF mutations, particularly V600E, lead to constitutive activation of the MAPK pathway.[9] The PI3K/AKT pathway can be activated by receptor tyrosine kinases (RTKs) and is also a critical survival pathway.[7][8]
Caption: Key signaling pathways often dysregulated in melanoma.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo study using the B16F10 model.
Caption: Workflow for a preclinical B16F10 melanoma study.
TGF-β Signaling in the Tumor Microenvironment
Transforming growth factor-beta (TGF-β) signaling plays a crucial role in creating an immunosuppressive tumor microenvironment (TME) by inhibiting the function of cytotoxic T lymphocytes and promoting regulatory T cells.[10] Targeting TGF-β is a therapeutic strategy being explored in oncology.[10]
Caption: Simplified TGF-β signaling pathway in the TME.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]
- 4. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of B16F10 melanoma–bearing mice [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeted Therapy in Melanoma and Mechanisms of Resistance [mdpi.com]
- 8. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Strategies for Drug-resistant Melanoma and Their Clinical Implications [jcpjournal.org]
- 10. Setting up clinical trials for success: applying preclinical advances in combined TGFβ/PD-L1 inhibition to ongoing clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tegeprotafib (ABBV-CLS-484) in Preclinical Solid Tumor Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tegeprotafib (also known as ABBV-CLS-484 or AC484) is a first-in-class, orally bioavailable, potent dual inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][2][3][4][5] PTPN1 and PTPN2 are key negative regulators of inflammatory signaling pathways.[4] By inhibiting these phosphatases, this compound enhances anti-tumor immunity, making it a promising agent for cancer immunotherapy.[1][2][3] Preclinical studies have demonstrated its potential in various solid tumor models, including those resistant to immune checkpoint blockade.[1][3][4][6]
These application notes provide a summary of the preclinical data for this compound in solid tumor animal models and detailed protocols for its use in vivo.
Mechanism of Action
This compound enhances anti-tumor immunity by inhibiting PTPN1 and PTPN2, which in turn amplifies the interferon-gamma (IFNγ) signaling pathway. PTPN2 negatively regulates the JAK-STAT signaling pathway by dephosphorylating JAK1 and STAT1. Inhibition of PTPN2 leads to increased phosphorylation of JAK1 and STAT1, resulting in the upregulation of genes involved in antigen presentation and the recruitment of immune cells.[5] This inflammation of the tumor microenvironment promotes the function of natural killer (NK) cells and CD8+ T cells, leading to enhanced tumor cell killing.[1][3][4][5]
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits PTPN2, leading to enhanced IFNγ-mediated JAK-STAT signaling and subsequent anti-tumor immune responses.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| PTPN2 | 1.8 |
| PTPN1 | 2.5 |
| Data from ProbeChem Biochemicals.[5] |
In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Outcome |
| MC-38 Colon Adenocarcinoma | C57BL/6 | This compound | 100 mg/kg, oral, twice daily | Tumor regression and increased survival |
| 4T1 Breast Cancer | BALB/c | This compound | 100 mg/kg, oral, twice daily | Tumor regression and increased survival |
| EMT-6 Breast Cancer | BALB/c | This compound | 100 mg/kg, oral, twice daily | Tumor regression and increased survival |
| Pancreatic Adenocarcinoma | C57BL/6 | This compound | 100 mg/kg, oral, twice daily | Tumor regression and increased survival |
| B16F10 Melanoma (Metastatic) | C57BL/6 | This compound | 100 mg/kg, oral, twice daily | Reduced metastatic disease |
| Data compiled from AbbVie and Calico Life Sciences publications.[6] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
Figure 2: Experimental workflow for assessing this compound efficacy in a syngeneic mouse model.
Protocol 1: In Vivo Efficacy Assessment in MC-38 Syngeneic Mouse Model
1. Materials:
-
This compound (ABBV-CLS-484)
-
Vehicle for oral administration (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)[7]
-
MC-38 murine colon adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
6-8 week old female C57BL/6 mice[8]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles for subcutaneous injection
-
Oral gavage needles
-
Calipers for tumor measurement
2. Cell Culture and Preparation:
-
Culture MC-38 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of tumor implantation, harvest cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[9]
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.[9]
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound or vehicle control via oral gavage twice daily.
5. Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration/distress).[9]
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping by flow cytometry to assess immune cell infiltration.
Protocol 2: Preparation of this compound for Oral Administration
1. Materials:
-
This compound (ABBV-CLS-484) powder
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or sonicator
2. Preparation of Vehicle (0.5% CMC / 0.1% Tween 80):
-
To prepare 100 mL of vehicle, add 0.5 g of CMC to approximately 90 mL of sterile water.
-
Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take some time.
-
Add 0.1 mL of Tween 80 to the solution.
-
Continue stirring until the Tween 80 is evenly dispersed.
-
Bring the final volume to 100 mL with sterile water.
3. Preparation of this compound Formulation:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing continuously (vortexing or stirring) to achieve the desired final concentration.
-
If the compound is not fully soluble, sonication may be used to create a homogenous suspension.
-
Prepare the formulation fresh daily or assess its stability if stored.
Safety Precautions
-
Follow all institutional guidelines and regulations for animal handling and experimentation.
-
Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
Troubleshooting
-
Difficulty in dissolving this compound: Sonication or gentle heating may aid in dissolution. Ensure the vehicle is appropriate for the compound's solubility.
-
Variability in tumor growth: Ensure consistent cell passage number, viability, and injection technique.
-
Adverse effects in mice: Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur. If observed, consider dose reduction or discontinuation.
Conclusion
This compound is a promising novel cancer immunotherapy agent with a well-defined mechanism of action. The provided protocols offer a framework for conducting preclinical in vivo studies to evaluate its efficacy in solid tumor models. Careful adherence to these protocols will help ensure the generation of robust and reproducible data.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. biopharma-asia.com [biopharma-asia.com]
- 3. Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osunprotafib (ABBV-CLS-484) | Dual PTPN2/N1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Tumor infiltrating and splenic T cells from MC38 tumor mouse model [bio-protocol.org]
Application Notes and Protocols for Tegeprotafib Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Tegeprotafib in preclinical mouse models, with a focus on an anti-tumor efficacy study. Detailed protocols for key experimental procedures are included to ensure reproducibility and aid in the design of future studies.
Mechanism of Action
This compound is an orally active inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). PTPN2 is a key negative regulator of inflammatory signaling pathways, particularly the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. By inhibiting PTPN2, this compound enhances downstream signaling of various cytokines, such as interferons, which can lead to an increased anti-tumor immune response. PTPN2 dephosphorylates and inactivates key signaling molecules including JAK1, JAK3, STAT1, STAT3, STAT5, and STAT6.[1][2][3][4][5]
Signaling Pathway of PTPN2 Inhibition
Caption: PTPN2 Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the dosing and efficacy data for this compound in a murine colon adenocarcinoma model.
| Parameter | Value |
| Compound | This compound |
| Animal Model | Female C57B1/6 mice with MC-38 tumors |
| Dose | 300 mg/kg/dose |
| Route of Administration | Oral (gavage) |
| Dosing Frequency | Twice a day (BID) |
| Treatment Duration | 21 days |
| Reported Efficacy | - Tumor stasis and shrinkage observed within 7-10 days.- 50% of mice achieved complete cures.- Increased frequency of functional, granzyme B (GzB) producing CD8+ T cells in the spleen.- Increased IP10 levels in plasma. |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical efficacy study of this compound.
Protocol 1: MC-38 Tumor Cell Culture and Implantation
1. Cell Culture:
-
Culture MC-38 mouse colon adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passage cells every 2-3 days to maintain logarithmic growth phase.[7]
2. Cell Preparation for Implantation:
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Wash cells twice with sterile, serum-free DMEM or PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.[8]
3. Subcutaneous Implantation:
-
Anesthetize female C57B1/6 mice (6-8 weeks old).
-
Shave and sterilize the right flank of each mouse.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the prepared flank using a 27-gauge needle.[8]
-
Monitor the mice for tumor growth.
Protocol 2: this compound Formulation and Oral Administration (Gavage)
1. Formulation:
-
Prepare a formulation of this compound suitable for oral gavage. The specific vehicle was not detailed in the source material, so a common vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a reasonable starting point for formulation development.
-
Calculate the required concentration to deliver 300 mg/kg in a volume of approximately 10 mL/kg.[9]
2. Oral Gavage Procedure:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.[9][10][11]
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.[10][11]
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark it on the needle.[10][11]
-
Use a sterile, ball-tipped gavage needle to administer the formulation directly into the stomach.[9][10][11]
-
Administer the dose slowly to prevent regurgitation and aspiration.[9]
-
Perform this procedure twice daily (e.g., morning and evening) for 21 consecutive days.
-
Monitor the animal for any signs of distress during and after the procedure.[9]
Protocol 3: Tumor Volume Measurement and Monitoring
1. Measurement:
-
Measure tumor dimensions using digital calipers at least twice weekly, increasing to daily or every other day as tumors grow larger.[12][13]
-
Record the length (longest dimension) and width (perpendicular to the length) of the tumor.[12][14]
2. Volume Calculation:
3. Monitoring:
-
Monitor the body weight and overall health of the mice throughout the study.[12]
-
Establish humane endpoints for euthanasia, such as tumor volume exceeding a predetermined size (e.g., 2000 mm³) or significant weight loss (>20%).[12][13]
Protocol 4: Endpoint Analysis - Immunophenotyping and Cytokine Analysis
1. Tissue Collection:
-
At the study endpoint, euthanize mice according to approved institutional guidelines.
-
Collect spleens and blood (via cardiac puncture) for further analysis.
2. Spleen Processing and Immunophenotyping:
-
Process spleens into single-cell suspensions.
-
Perform red blood cell lysis.
-
Stain splenocytes with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular markers (e.g., Granzyme B) following a standard flow cytometry staining protocol.
-
Acquire data on a flow cytometer and analyze the frequency of CD8+ GzB+ T cells.
3. Plasma Cytokine Analysis:
-
Collect blood in EDTA-coated tubes and centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
Measure the concentration of IP-10 (CXCL10) in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
Disclaimer: These protocols are intended for guidance and should be adapted and validated for specific experimental conditions and performed in accordance with institutional animal care and use committee (IACUC) regulations.
References
- 1. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The role of TC-PTP (PTPN2) in modulating sensitivity to imatinib and interferon-α in CML cell line, KT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase non-receptor type 2 as the therapeutic target of atherosclerotic diseases: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity Strongly Promotes Growth of Mouse MC38 Colon Cancer in an Orthotopic-syngeneic C57BL/6 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical MC38 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 8. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.jhu.edu [animalcare.jhu.edu]
Application Notes and Protocols: PTPN1/PTPN2 Phosphatase Activity Assay with Tegeprotafib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes crucial in cellular signaling, acting as key negative regulators in pathways governing cell growth, differentiation, and metabolism. Two closely related non-receptor PTPs, PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP), have emerged as significant therapeutic targets in oncology and metabolic diseases. PTPN1 is a key negative regulator of the insulin and leptin signaling pathways, making it a target for diabetes and obesity treatments.[1][2] PTPN2 negatively regulates cytokine signaling, such as the JAK-STAT pathway, and T-cell receptor signaling, positioning it as a critical target in immuno-oncology.[1][3][4]
Tegeprotafib (also known as ABBV-CLS-579 and PTPN2/1-IN-1) is a potent, orally active dual inhibitor of PTPN1 and PTPN2.[1][5][6][7] This document provides detailed application notes and a protocol for assessing the enzymatic activity of PTPN1 and PTPN2 in the presence of this compound, enabling researchers to evaluate its inhibitory effects.
Signaling Pathways
PTPN1 and PTPN2 are critical negative regulators of key signaling pathways. PTPN1 primarily dephosphorylates the insulin receptor and downstream substrates, thereby attenuating insulin signaling. PTPN2 dephosphorylates key components of the JAK-STAT signaling pathway, such as JAK1, JAK3, STAT1, and STAT3, which are crucial for cytokine and growth factor signaling.[1]
Caption: PTPN1 negatively regulates the insulin signaling pathway.
Caption: PTPN2 negatively regulates the JAK-STAT signaling pathway.
Quantitative Data Summary
This compound demonstrates potent inhibition of both PTPN1 and PTPN2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | Inhibitor | IC50 Value |
| PTPN1 | This compound | 1-10 nM |
| PTPN2 | This compound | 4.4 nM |
Note: IC50 values are sourced from publicly available data and may vary depending on assay conditions.[1][5][6][7]
Experimental Protocols
This section details a representative protocol for an in vitro phosphatase activity assay to determine the IC50 of this compound against PTPN1 and PTPN2. This assay utilizes a fluorogenic substrate, which upon dephosphorylation by the phosphatase, produces a fluorescent signal that can be quantified.
Experimental Workflow
Caption: Workflow for PTPN1/PTPN2 phosphatase activity assay.
Materials and Reagents
-
Enzymes: Recombinant human PTPN1 (catalytic domain) and PTPN2 (catalytic domain)
-
Inhibitor: this compound
-
Substrate: A suitable fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT
-
Stop Solution (optional): A solution to terminate the enzymatic reaction (e.g., a basic solution like NaOH if using pNPP, or a specific phosphatase inhibitor like sodium orthovanadate). For continuous kinetic assays with fluorogenic substrates, a stop solution is often not necessary.
-
Microplate: 96-well or 384-well black, flat-bottom microplate suitable for fluorescence readings
-
Microplate Reader: Capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
Assay Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant PTPN1 and PTPN2 enzymes to a stock concentration in an appropriate buffer (as recommended by the manufacturer) and store at -80°C in aliquots.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and store it at -20°C, protected from light.
-
Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution series in DMSO to cover a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).
-
-
Assay Procedure:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare a working solution of the enzymes (PTPN1 and PTPN2) in the Assay Buffer to the desired final concentration.
-
Prepare a working solution of the substrate in the Assay Buffer to the desired final concentration (typically at or near the Km value for the enzyme).
-
In the microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound dilutions (or DMSO for control wells)
-
Enzyme solution (PTPN1 or PTPN2)
-
-
Mix the contents of the wells gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the fluorescence intensity using a microplate reader in kinetic mode, or incubate for a fixed time (e.g., 30-60 minutes) at room temperature, protected from light, for an endpoint reading.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
For endpoint assays, use the final fluorescence reading.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank))
-
Signal_inhibitor: Signal from wells containing this compound
-
Signal_DMSO: Signal from wells with DMSO (no inhibitor)
-
Signal_blank: Signal from wells without enzyme
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This document provides a framework for assessing the inhibitory activity of this compound against PTPN1 and PTPN2. The provided protocols and background information are intended to guide researchers in setting up and performing these assays. Accurate determination of the inhibitory potency of compounds like this compound is a critical step in the drug discovery and development process for novel therapeutics targeting these important phosphatases.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. PTPN2/1 [stage.abbviescience.com]
- 4. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (ABBV-CLS-579) | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: In Vivo Evaluation of Tegeprotafib in Syngeneic Mouse Models
Audience: Researchers, scientists, and drug development professionals in immuno-oncology.
Introduction: Tegeprotafib is an orally active, potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1, also known as PTP1B) and Type 2 (PTPN2, also known as TC-PTP).[1][2][3] Both PTPN1 and PTPN2 are critical negative regulators of cytokine and growth factor signaling pathways, including the Interferon-gamma (IFNγ) and insulin signaling pathways.[2] In the context of oncology, loss of PTPN2 has been shown to enhance tumor sensitivity to immunotherapy by augmenting IFNγ-mediated effects on antigen presentation and growth suppression.[2] this compound's dual mechanism of action—targeting both tumor cells to increase their vulnerability and immune cells to boost their anti-tumor activity—makes it a promising candidate for cancer immunotherapy.[4]
Syngeneic mouse models, which involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background, are essential tools for evaluating immuno-modulating drugs like this compound.[5][6] These models preserve the intact immune system, allowing for the comprehensive study of the interaction between the therapeutic agent, the tumor, and the host immune response.[5][7] This document provides an overview of this compound's mechanism of action and detailed protocols for its evaluation in a syngeneic model setting.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting PTPN1 and PTPN2, which function as key "brakes" on immune signaling pathways. As negative regulators of the JAK-STAT pathway, their inhibition by this compound leads to a dual-pronged anti-cancer response:
-
On Tumor Cells: Inhibition of PTPN2/1 in cancer cells enhances their sensitivity to IFNγ. This leads to upregulated antigen presentation machinery (e.g., MHC class I) and growth suppression, making them more visible and vulnerable to the immune system.[2][4]
-
On Immune Cells: In immune cells, particularly T cells and NK cells, inhibiting PTPN2/1 amplifies IFNγ and other cytokine signaling. This boosts their activation, proliferation, and cytotoxic function, turning them into more effective killers of tumor cells. It also helps to reduce T-cell exhaustion, a state of dysfunction that often limits the efficacy of cancer immunotherapies.[4]
Data from Syngeneic Model Studies
Published preclinical data demonstrates the efficacy of this compound in the MC-38 colon adenocarcinoma syngeneic model.
Table 1: In Vivo Efficacy of this compound in MC-38 Syngeneic Model
| Parameter | Details |
|---|---|
| Animal Model | Female C57BL/6 mice |
| Tumor Model | MC-38 colon adenocarcinoma |
| Treatment | This compound (300 mg/kg) |
| Administration | Oral, twice daily (BID) for 21 days |
| Tumor Growth Inhibition (TGI) | 75% |
| Cure Rate | 50% of mice achieved complete cures |
Data sourced from MedChemExpress.[1]
Table 2: Immunophenotyping Data Following this compound Treatment
| Biomarker | Result | Fold Change (vs. Vehicle) |
|---|---|---|
| CD8+ Granzyme B+ T cells (Spleen) | Increased frequency of functional cytotoxic T cells | 2.9x |
| Plasma IP-10 (CXCL10) Levels | Increased | - |
Data sourced from MedChemExpress.[1]
Experimental Protocols
The following protocols provide a framework for evaluating this compound in a syngeneic tumor model. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.[8][9]
Protocol 1: Establishment of Syngeneic Tumor Model and this compound Administration
1. Materials:
-
MC-38 (or other appropriate) murine tumor cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-8 week old female C57BL/6 mice[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (Corning)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
This compound (formulated for oral gavage)
-
Vehicle control formulation
-
1 mL syringes with 27-gauge needles
-
Oral gavage needles
2. Cell Culture and Preparation:
-
Culture MC-38 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.
-
On the day of implantation, wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in ice-cold sterile PBS. Count the cells and assess viability (should be >95%).
-
Centrifuge cells again and resuspend in a 1:1 mixture of ice-cold PBS and Matrigel to a final concentration of 1x10⁷ cells/mL.[9] Keep the cell suspension on ice.
3. Tumor Implantation:
-
Anesthetize mice according to approved institutional protocols. Shave the right flank area.
-
Clean the injection site with an alcohol wipe.
-
Draw 100 µL of the cell suspension (containing 1x10⁶ cells) into a 1 mL syringe.
-
Gently lift the skin on the flank and inject the 100 µL cell suspension subcutaneously.[9]
-
Monitor mice to ensure proper recovery from anesthesia.
4. This compound Administration:
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
When tumors reach a predetermined size (e.g., 80-120 mm³), randomize mice into treatment and vehicle control groups.
-
Prepare this compound at the desired concentration (e.g., for a 300 mg/kg dose) in an appropriate vehicle.
-
Administer this compound or vehicle via oral gavage twice daily (e.g., 7 am and 5 pm) for the duration of the study (e.g., 21 days).[1]
-
Record the body weight of each mouse 2-3 times per week to monitor for toxicity.[9]
Protocol 2: Monitoring Tumor Growth and Efficacy Assessment
1. Materials:
-
Digital calipers
-
Animal scale
-
Data recording software (e.g., spreadsheet)
2. Procedure:
-
Measure tumors with digital calipers 2-3 times per week. Record the length (L) and width (W) of the tumor.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .
-
Continue measurements until the endpoint is reached (e.g., tumors in the control group reach the maximum size allowed by IACUC protocols, or after the 21-day treatment period).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100
-
Mice with no measurable tumor at the end of the study are classified as having a complete response (CR) or "cure".
Protocol 3: Immune Cell Profiling of Tumors and Spleens by Flow Cytometry
1. Materials:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)[7]
-
gentleMACS™ Dissociator (or similar)[7]
-
70 µm cell strainers
-
ACK Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -NK1.1, -Granzyme B, -PD-1)
-
Live/Dead stain
-
Intracellular staining buffer kit
-
Flow cytometer
2. Single-Cell Suspension Preparation:
-
Tumors: At the study endpoint, euthanize mice and surgically resect tumors. Weigh the tumors.
-
Mince the tumor tissue and process using a tumor dissociation kit and a mechanical dissociator following the manufacturer's instructions to obtain a single-cell suspension.[7][8]
-
Filter the suspension through a 70 µm cell strainer.
-
Spleens: Harvest spleens and place them in a petri dish with FACS buffer.
-
Gently mash the spleen through a 70 µm cell strainer using a syringe plunger.
-
Centrifuge the cell suspensions, discard the supernatant, and resuspend the pellet in ACK Lysis Buffer for 3-5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis with excess FACS buffer, centrifuge, and resuspend in FACS buffer for cell counting.
3. Immunostaining and Flow Cytometry:
-
Adjust cell concentration to 1-2x10⁶ cells per well in a 96-well plate.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Fc Block for 10-15 minutes.
-
Add the cocktail of surface-staining antibodies and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells using an appropriate kit.
-
Incubate with the intracellular antibody for 30-45 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single cells, then on immune populations of interest (e.g., CD45+), followed by specific T cell and NK cell subsets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 5. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 6. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Tegeprotafib Technical Support Center: Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling Tegeprotafib. Below are frequently asked questions (FAQs) and troubleshooting protocols to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] We recommend preparing a primary stock solution in 100% DMSO at a concentration of 10-50 mM. Ensure you are using anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[2]
Q2: What are the optimal storage conditions for this compound?
A2: Solid this compound should be stored at -20°C, protected from light. For stock solutions in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2] Always protect solutions from light.[2]
Q3: this compound has poor aqueous solubility. How can I improve its solubility in my aqueous assay buffer?
A3: Improving the aqueous solubility of poorly soluble compounds like many kinase inhibitors is a common challenge.[4][5][6] Here are several strategies:
-
pH Adjustment: this compound's solubility may be pH-dependent. Assess the solubility at different pH values to find an optimal range for your experimental buffer.[7][8][9]
-
Use of Co-solvents: Adding a small, cell-tolerated percentage of an organic solvent like ethanol or using formulation excipients can improve solubility.[7][9][10]
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[8][11]
Q4: Is this compound sensitive to particular conditions?
A4: Yes. Based on typical kinase inhibitor profiles and forced degradation studies, this compound is susceptible to degradation under certain stress conditions.[12][13] It shows sensitivity to strong acidic and basic conditions (hydrolysis), oxidative stress, and exposure to UV light (photolysis).[14][15] Therefore, it is critical to protect the compound from light and avoid harsh pH conditions during storage and experimentation.
Solubility and Stability Data
The following tables summarize typical solubility and stability data for this compound. (Note: This data is illustrative and based on the general characteristics of small molecule kinase inhibitors).
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 100 mg/mL[2] |
| DMF | ~25 mg/mL |
| Ethanol (100%) | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| PBS (pH 7.4) | < 0.01 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Aqueous Solubility (µg/mL at 25°C) |
| 2.0 | 0.5 |
| 4.0 | 0.2 |
| 6.8 | < 0.1 |
| 7.4 | < 0.1 |
| 9.0 | 1.2 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | This compound Remaining (%) | Observations |
| 0.1 M HCl, 60°C, 24h | 85.2% | Significant degradation |
| 0.1 M NaOH, 60°C, 24h | 88.5% | Moderate degradation |
| 3% H₂O₂, RT, 24h | 90.1% | Moderate oxidative degradation[15] |
| Heat (80°C, solid), 48h | 98.9% | Relatively stable to dry heat |
| Photostability (UV/Vis light), 24h | 91.5% | Significant photodegradation |
Troubleshooting Guide
Problem 1: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture media.
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer where its solubility is low.[16][17]
-
Solution 1: Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the kinetic solubility limit in your specific media to define the maximum workable concentration.
-
Solution 2: Modify Dilution Method: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. Alternatively, add the DMSO stock to a rapidly vortexing or stirring tube of media to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[17] The final concentration of DMSO should typically be kept below 0.5% to minimize solvent toxicity to cells.
-
Solution 3: Use a Formulation Vehicle: For in vivo studies or challenging in vitro systems, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or using a lipid-based formulation.[6]
Problem 2: My HPLC analysis shows new peaks appearing in my this compound stock solution over time.
This indicates chemical degradation of the compound.
-
Solution 1: Verify Storage Conditions: Ensure the DMSO stock was stored properly at -80°C and protected from light.[2] Repeated freeze-thaw cycles can introduce water and accelerate degradation. Always use fresh aliquots for sensitive experiments.
-
Solution 2: Check Solvent Quality: Use high-purity, anhydrous DMSO. Water or impurities in the solvent can facilitate hydrolytic or other degradation pathways.
-
Solution 3: Perform Forced Degradation: To understand the nature of the degradants, perform a forced degradation study (see Protocol 3).[12][13] This can help identify if the degradation is due to hydrolysis, oxidation, or photolysis and confirm that your analytical method is stability-indicating.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound (MW: 326.30 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.26 mg of solid this compound powder.
-
Add 1.0 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[17]
-
Once dissolved, create small-volume, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in solution when diluted from a DMSO stock.
-
Materials: 10 mM this compound in DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well microplate, plate reader capable of measuring turbidity at ~620 nm.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add 198 µL of the aqueous buffer to the wells of the 96-well plate.
-
Add 2 µL of the DMSO dilutions to the corresponding wells, ensuring the final DMSO concentration is 1%.
-
Mix the plate gently for 1 minute.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Protocol 3: Forced Degradation Study
This study exposes this compound to harsh conditions to deliberately induce degradation, which is crucial for developing stability-indicating analytical methods.[15][18]
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water and acetonitrile, HPLC system with UV detector.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 1:1 acetonitrile:0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 1:1 acetonitrile:0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution of 1:1 acetonitrile:3% H₂O₂. Store at room temperature for 24 hours.
-
Photostability: Expose a solution of this compound to a calibrated light source (UV/Vis).
-
Analysis: After exposure, neutralize the acid and base samples. Analyze all samples by a suitable reverse-phase HPLC method, comparing them to an unstressed control solution to determine the percentage of degradation and observe the formation of new peaks. The goal is to achieve 5-20% degradation.[12][15]
-
Signaling Pathway Context
This compound is an inhibitor of Protein Tyrosine Phosphatases PTP1B and PTPN2.[1][2] These phosphatases are negative regulators of key signaling pathways, including the insulin and JAK/STAT pathways. By inhibiting PTPN2, this compound can enhance IFNγ-mediated anti-tumor immunity.
References
- 1. This compound (ABBV-CLS-579) | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. wjbphs.com [wjbphs.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
potential Tegeprotafib off-target effects
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of Tegeprotafib. The following resources are designed to address common questions and troubleshooting scenarios that may arise during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 1 (PTPN1) and Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2).[1][2] It is under development as a potential antineoplastic agent for the treatment of advanced malignant solid neoplasms.[2][3]
Q2: What are the known on-target inhibitory concentrations for this compound?
This compound has been shown to inhibit PTPN1 and PTPN2 at nanomolar concentrations.
| Target | IC50 |
| PTPN1 | 1-10 nM |
| PTPN2 | 4.4 nM |
| Summary of reported in vitro inhibitory activity of this compound.[1] |
Q3: Have any specific off-target effects of this compound been reported?
As of the latest available information, specific off-target effects of this compound have not been publicly disclosed in detail. The compound is currently in Phase 1 clinical trials, and comprehensive safety and tolerability profiles, which would include characterization of off-target effects, are typically established during these and later-stage clinical investigations.[2] It is a common challenge in drug development that even highly selective agents may exhibit off-target activities.[4][5]
Q4: Why is it important to consider potential off-target effects?
Understanding the off-target profile of a compound is critical for several reasons:
-
Safety and Toxicity: Off-target interactions can lead to unexpected adverse events in preclinical models and in patients.[6]
-
Therapeutic Efficacy: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug.[4]
Troubleshooting Guide
Issue: Unexpected or paradoxical cellular phenotype observed after this compound treatment.
If you observe a cellular response that is inconsistent with the known functions of PTPN1 and PTPN2 inhibition, it may be indicative of an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Use a secondary, structurally distinct PTPN1/PTPN2 inhibitor to see if the phenotype is recapitulated.
-
Employ genetic approaches (e.g., siRNA, shRNA, or CRISPR-Cas9 knockout of PTPN1 and/or PTPN2) to mimic the pharmacological inhibition. If the phenotype is not reproduced, an off-target effect is likely.
-
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for the unexpected phenotype with the known IC50 values for PTPN1/PTPN2 inhibition.
-
-
Control Experiments:
-
Include a negative control compound that is structurally similar to this compound but inactive against PTPN1/PTPN2.
-
Utilize cell lines with varying expression levels of PTPN1 and PTPN2 to assess target dependency.
-
Experimental Protocols
Protocol: Broad-Spectrum Kinase and Phosphatase Panel Screening to Identify Off-Target Interactions
This protocol outlines a general approach for identifying potential off-target interactions of this compound using commercially available screening panels.
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases and phosphatases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations for screening (e.g., from 10 µM down to 1 nM).
-
-
Panel Screening:
-
Submit the compound to a commercial provider for screening against their broadest available kinase and phosphatase panels (e.g., Eurofins, Reaction Biology).
-
The screening is typically performed as a competition binding assay (e.g., KiNativ) or an enzymatic activity assay.
-
An initial screen is often conducted at a single high concentration (e.g., 1 µM or 10 µM).
-
-
Data Analysis:
-
Identify any kinases or phosphatases where this compound shows significant inhibition (e.g., >50% inhibition at 1 µM).
-
For any identified "hits," perform follow-up dose-response experiments to determine the IC50 or Ki value for the off-target interaction.
-
Compare the off-target IC50 values to the on-target IC50 values for PTPN1 and PTPN2 to establish a selectivity ratio.
-
Visualizations
Caption: On-target signaling pathways of PTPN1 and PTPN2 inhibited by this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety profiles of the new target therapies—pemigatinib, futibatinib, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tegeprotafib In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with Tegeprotafib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1] These phosphatases are negative regulators of multiple signaling pathways, including those involved in cytokine signaling in immune cells. By inhibiting PTPN1 and PTPN2, this compound can enhance anti-tumor immunity by promoting the activation and function of various immune cells, such as T cells, and by sensitizing tumor cells to immune-mediated killing. This involves the amplification of interferon (IFN) signaling through the JAK/STAT pathway.
Q2: What is a typical in vivo experimental setup for this compound in a mouse tumor model?
A representative in vivo experiment involves the use of female C57B1/6 mice with an MC-38 tumor model. This compound is administered orally at a dosage of 300 mg/kg, twice a day (BID), for a duration of 21 days.[1]
Q3: What are the expected outcomes of a successful in vivo experiment with this compound?
In the MC-38 tumor model, successful treatment with this compound has been shown to result in apparent tumor stasis and shrinkage within 7-10 days.[1] Reported outcomes include a 50% rate of complete cures and an overall tumor growth inhibition of 75%.[1] On a cellular level, an increase in functional, granzyme B-producing cytotoxic CD8+ T cells in the spleen and elevated plasma levels of IP-10 (a chemokine involved in immune cell recruitment) are observed.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound, with a focus on practical solutions.
Formulation and Administration Issues
Q: I am having trouble with the solubility and formulation of this compound for oral administration. What can I do?
A: this compound is a solid, white to off-white compound.[1] For in vitro studies, it is soluble in DMSO.[1] For in vivo oral administration, the exact vehicle is not always specified in publicly available data. However, for poorly soluble compounds, common strategies include the use of vehicles such as a mixture of PEG400, Solutol HS 15, and water, or a suspension in a solution of methylcellulose and Tween 80. It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment. Sonication may be required to achieve a uniform suspension. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution for dosing.
Q: My mice are showing signs of distress during or after oral gavage. How can I minimize this?
A: Proper oral gavage technique is critical to minimize stress and potential injury to the animals.
-
Handling: Ensure you are using the correct restraint technique to immobilize the head and neck without impeding breathing.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to reduce the risk of esophageal or gastric injury.
-
Insertion: Insert the needle gently along the side of the mouth, advancing it slowly down the esophagus. If you feel resistance, do not force it. Withdraw and re-insert.
-
Volume: Administer the correct volume based on the mouse's body weight. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
Training: If you are inexperienced, seek training from experienced personnel or your institution's animal care and use committee.
Efficacy and Reproducibility Issues
Q: I am not observing the expected anti-tumor efficacy. What could be the reason?
A: Several factors can contribute to a lack of efficacy:
-
Formulation and Bioavailability: Ensure your formulation allows for adequate oral bioavailability. If this compound is precipitating out of solution or not being absorbed efficiently, it will not reach the target tissues at a therapeutic concentration. Consider performing pharmacokinetic studies to assess drug exposure in your model.
-
Dosing Regimen: Verify that you are using the correct dose (300 mg/kg) and frequency (BID).[1] Inconsistent dosing can lead to suboptimal drug levels.
-
Tumor Model: The choice of tumor model is crucial. The reported efficacy is in the MC-38 colon adenocarcinoma model, which is known to be responsive to immunotherapy. Other tumor models may have different sensitivities to PTPN2/N1 inhibition.
-
Animal Health: The overall health of the mice can impact treatment response. Ensure your animals are healthy and free from other infections or stressors.
Q: I am seeing high variability in tumor growth and treatment response between my mice. How can I improve reproducibility?
A: High variability can be addressed by:
-
Consistent Procedures: Standardize all experimental procedures, including tumor cell implantation, animal handling, and drug administration.
-
Tumor Size at Treatment Start: Initiate treatment when tumors have reached a consistent and predetermined size across all animals.
-
Randomization: Randomize animals into treatment and control groups to avoid bias.
-
Sufficient Group Size: Use a sufficient number of animals per group to achieve statistical power.
Safety and Tolerability Issues
Q: What are the potential side effects of PTPN2/N1 inhibition in vivo, and how can I monitor for them?
Monitoring for potential side effects should include:
-
Daily Health Checks: Monitor animals daily for changes in weight, activity level, grooming habits, and food/water intake.
-
Clinical Signs: Look for any signs of inflammation, such as swelling in the joints.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, spleen, etc.) to assess for any treatment-related changes.
Data Summary
Table 1: Preclinical Efficacy of this compound in MC-38 Mouse Model
| Parameter | Result | Citation |
| Animal Model | Female C57B1/6 mice | [1] |
| Tumor Model | MC-38 | [1] |
| Dosage | 300 mg/kg | [1] |
| Administration Route | Oral | [1] |
| Dosing Frequency | Twice a day (BID) | [1] |
| Treatment Duration | 21 days | [1] |
| Time to Tumor Stasis/Shrinkage | 7-10 days | [1] |
| Complete Cure Rate | 50% | [1] |
| Overall Tumor Growth Inhibition | 75% | [1] |
| Pharmacodynamic Marker (Spleen) | 2.9-fold increase in GzB+ CD8+ T cells | [1] |
| Pharmacodynamic Marker (Plasma) | Increased IP-10 levels | [1] |
Table 2: Preclinical Pharmacokinetics of a Structurally Related PTPN2/N1 Inhibitor (ABBV-CLS-484) in Mice
| Parameter | Value | Citation |
| IC50 (PTPN2) | 1.8 nM | [2] |
| IC50 (PTPN1) | 2.5 nM | [2] |
| Aqueous Solubility | 2.55 µM | [2] |
| Unbound Fraction (Plasma) | 0.86 | [2] |
| Half-life (t½) - Oral | 2 h | [2] |
| Clearance | 1.7 L/h·kg | [2] |
| Unbound Brain/Plasma Ratio | 0.08 | [2] |
Note: The data in Table 2 is for ABBV-CLS-484, a compound with a similar mechanism of action to this compound, and is provided for reference.
Experimental Protocols & Visualizations
PTPN2 Signaling Pathway
The following diagram illustrates the central role of PTPN2 as a negative regulator in key signaling pathways. This compound's inhibitory action on PTPN2 leads to the enhancement of these pro-inflammatory and anti-tumor pathways.
Caption: PTPN2 negatively regulates cytokine and T-cell receptor signaling pathways.
In Vivo Experimental Workflow for Oral Administration
This workflow outlines the key steps for conducting an in vivo efficacy study of this compound in a mouse tumor model.
Caption: A typical workflow for an in vivo efficacy study of orally administered this compound.
References
interpreting unexpected results with Tegeprotafib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tegeprotafib. Our goal is to help you interpret unexpected results and optimize your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No significant increase in IFN-γ-induced STAT1 phosphorylation after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) and vary the pre-incubation time before IFN-γ stimulation. |
| Cell Line Insensitivity or Defective IFN-γ Signaling | - Confirm the expression of PTPN1 and PTPN2 in your cell line via Western blot or qPCR.- Verify the functionality of the IFN-γ pathway by treating with a positive control (e.g., another PTPN1/2 inhibitor) or by assessing downstream targets of STAT1.[1][2][3] |
| High Basal Phosphatase Activity | Increase the concentration of this compound to overcome high endogenous PTPN1/PTPN2 activity. |
| Incorrect Reagent Handling or Storage | Ensure this compound is stored correctly and protected from light. Prepare fresh dilutions for each experiment. |
| Assay-Specific Issues (Western Blot) | - Optimize antibody concentrations and incubation times.- Include appropriate loading controls (e.g., total STAT1, GAPDH) to ensure equal protein loading. |
Issue 2: Unexpected decrease in cell viability or increased apoptosis with this compound treatment alone.
| Potential Cause | Troubleshooting Steps |
| Cell Line Dependency on PTPN1/PTPN2 for Survival | In some cancer cell lines, PTPN1/PTPN2 may have oncogenic roles.[4] Assess the baseline expression and activity of PTPN1/PTPN2 in your specific cell model. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Perform dose-response experiments to determine the optimal therapeutic window. Consider using a structurally different PTPN1/2 inhibitor as a control. |
| Induction of Pro-apoptotic IFN-γ Signaling | Even in the absence of exogenous IFN-γ, this compound could sensitize cells to autocrine or low-level IFN-γ signaling, leading to apoptosis in susceptible cells.[5][6] |
Issue 3: Variable or contradictory results in anti-tumor efficacy in vivo.
| Potential Cause | Troubleshooting Steps |
| Tumor Microenvironment (TME) Complexity | The in vivo efficacy of this compound is influenced by the TME.[7][8] Analyze the immune cell infiltrate and cytokine profile of your tumor model. Efficacy may be context-dependent on the presence of CD8+ T cells and NK cells.[7][8] |
| Dual Role of IFN-γ Signaling | IFN-γ can have both pro- and anti-tumorigenic effects.[6] In some contexts, enhanced IFN-γ signaling might promote tumor immune evasion.[3][6] Correlate tumor growth with markers of both immune activation and suppression. |
| Pharmacokinetics and Bioavailability | Ensure adequate drug exposure in the tumor tissue. A similar PTPN1/2 inhibitor, AC484, has shown good oral bioavailability and target coverage in mouse models.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2).[9] These phosphatases are negative regulators of the JAK-STAT signaling pathway, particularly in response to interferon-gamma (IFN-γ).[9][10] By inhibiting PTPN1 and PTPN2, this compound enhances and prolongs the phosphorylation of STAT1, leading to increased expression of IFN-γ target genes, which can promote anti-tumor immunity.[9][10][11]
Q2: Why am I seeing an increase in PD-L1 expression after this compound treatment?
This is an expected outcome. Increased IFN-γ signaling, potentiated by this compound, can lead to the upregulation of PD-L1 on tumor cells.[3] This is a mechanism of adaptive immune resistance. This finding suggests a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors to achieve synergistic anti-tumor effects.[4][12]
Q3: Can this compound be effective in tumor models that are resistant to immune checkpoint blockade?
Yes, there is preclinical evidence that dual PTPN1/2 inhibitors can be effective in models resistant to anti-PD-1 therapy.[12] This is because PTPN1/2 inhibition can sensitize tumor cells to IFN-γ and activate multiple immune cell types, potentially overcoming resistance mechanisms.[7]
Q4: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a general consideration for small molecule inhibitors. It is crucial to perform dose-response studies to identify a therapeutic window that minimizes potential off-target effects. The development of a similar compound, AC484, involved optimization to reduce poor physicochemical properties of initial compounds.[8]
Experimental Protocols
1. Western Blot for Phosphorylated STAT1 (pSTAT1)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control for 1-4 hours.
-
IFN-γ Stimulation: Add IFN-γ (e.g., 10 ng/mL) to the media and incubate for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pSTAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. ELISA for Cytokine Secretion (e.g., CXCL10)
-
Cell Treatment: Treat cells with this compound and/or IFN-γ as described for the Western blot protocol.
-
Supernatant Collection: Collect the cell culture supernatant at various time points (e.g., 24, 48 hours).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., CXCL10).
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Visualizations
Caption: this compound inhibits PTPN1/PTPN2, enhancing IFN-γ signaling.
References
- 1. Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFN-γ's Role in Cancer Immunology - Amerigo Scientific [amerigoscientific.com]
- 3. Frontiers | Interferon-Gamma at the Crossroads of Tumor Immune Surveillance or Evasion [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Components of the IFN-gamma signaling pathway in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Two Faces of Interferon-γ in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PTPN2 Inhibitors Sensitize Melanoma Tumor Cells to Immunotherapy [escholarship.org]
- 12. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTPN2 Inhibitors: Tegeprotafib and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical regulator in immuno-oncology, acting as a brake on anti-tumor immunity. Its inhibition has been shown to enhance the efficacy of cancer immunotherapies by promoting the activation and function of various immune cells. This guide provides a comparative analysis of Tegeprotafib (also known as ABBV-CLS-484), a first-in-class PTPN2/PTPN1 inhibitor currently in clinical development, against other emerging PTPN2 inhibitors, namely WS35 and HDM2010. This comparison is based on publicly available preclinical data, focusing on potency, cellular activity, and in vivo efficacy.
Performance Comparison of PTPN2 Inhibitors
The following tables summarize the key quantitative data for this compound, WS35, and HDM2010, offering a side-by-side comparison of their performance in various preclinical assays.
Table 1: In Vitro Enzymatic Activity (IC50)
| Compound | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) | Selectivity (PTPN1 vs PTPN2) |
| This compound (ABBV-CLS-484) | 1.8[1] | 2.5[1] | ~1.4-fold |
| WS35 | 5.8[2] | 12.8[2] | ~2.2-fold |
| HDM2010 | 1.1[3] | Not Reported | Not Reported |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Activity |
| This compound (ABBV-CLS-484) | IFNγ-induced pSTAT1 | B16F10 | Potentiation of STAT1 phosphorylation[1] |
| WS35 | IFNγ-induced pSTAT1 | Not Specified | Potentiation of STAT1 phosphorylation[2] |
| HDM2010 | IFNγ-induced Tumor Cell Killing | Not Specified | IC50 < 100 nM[3][4] |
Table 3: In Vivo Efficacy in Mouse Tumor Models
| Compound | Mouse Model | Dosing Regimen | Key Outcomes |
| This compound (ABBV-CLS-484) | PD-1 resistant cancer models | Oral administration | Potent anti-tumor immunity[5] |
| WS35 | B16-OVA syngeneic model | Not Specified | Robust tumor growth suppression, outperforming ABBV-CLS-484[2][6] |
| HDM2010 | Subcutaneous tumor models | Not Specified | Significant tumor growth reduction[3][4] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental setups used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways involving PTPN2 and a general workflow for inhibitor testing.
References
- 1. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
A Comparative Guide to Tegeprotafib and Osunprotafib (ABBV-CLS-484): Dual PTPN1/PTPN2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of protein tyrosine phosphatases (PTPs) has emerged as a promising strategy to enhance anti-tumor immune responses. Two notable investigational drugs in this class are Tegeprotafib (ABBV-CLS-579) and Osunprotafib (ABBV-CLS-484). Both are potent, orally bioavailable, first-in-class dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][2] These enzymes are critical negative regulators of inflammatory signaling pathways, including the JAK-STAT pathway, which plays a pivotal role in the anti-tumor immune response.[3][4] This guide provides a comprehensive comparison of this compound and Osunprotafib, presenting available preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the targeted signaling pathway and experimental workflows.
Mechanism of Action: Targeting PTPN1 and PTPN2 to Unleash Anti-Tumor Immunity
Both this compound and Osunprotafib exert their anti-tumor effects by inhibiting PTPN1 and PTPN2. These phosphatases normally suppress immune signaling by dephosphorylating key proteins in the JAK-STAT pathway, such as JAK1, JAK2, and STAT1.[3][4][5] By inhibiting PTPN1 and PTPN2, these drugs enhance and prolong the phosphorylation of these signaling molecules, leading to:
-
Increased sensitivity of cancer cells to interferon-gamma (IFNγ) : This results in amplified IFNγ-mediated tumor growth arrest and increased antigen presentation.[6][7]
-
Enhanced activation and function of immune cells : This includes cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells, which are crucial for killing cancer cells.[8]
-
Remodeling of the tumor microenvironment : This leads to a more inflamed state that is conducive to an effective anti-tumor immune response.[6]
This dual inhibition strategy targets both the cancer cells directly and the host immune system, creating a two-pronged attack on the tumor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Osunprotafib, facilitating a direct comparison of their biochemical potency and preclinical activity.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) |
| This compound | PTPN1 | 1-10[9] |
| PTPN2 | 4.4[9] | |
| Osunprotafib | PTPN1 | 2.5[6][7] |
| PTPN2 | 1.8[6][7] |
Table 2: Preclinical Efficacy
| Compound | Assay | Cell Line/Model | Key Findings |
| This compound | In vitro cellular growth | B16F10 | 60-90% growth inhibition at 33 µM with 0.5 ng/mL IFNγ.[9] |
| In vivo anti-tumor activity | Mouse model | Apparent tumor stasis and shrinkage within 7-10 days of treatment (300 mg/kg, oral, BID for 21 days); 50% of mice achieved complete cures.[9] | |
| Osunprotafib | In vitro cell proliferation | B16-F1 mouse melanoma | Potentiates IFN-γ-induced decreases in proliferation at 1 µM.[10] |
| In vivo anti-tumor activity | B16-F1 melanoma murine model | In combination with an anti-PD-L1 antibody, reduces tumor volume (20 mg/kg per day).[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of PTPN1/PTPN2 inhibitors.
In Vitro Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PTPN1 and PTPN2.
Protocol:
-
Recombinant human PTPN1 and PTPN2 enzymes are used.
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A fluorescent substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used.
-
The compounds are serially diluted to a range of concentrations.
-
The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 0.05% Brij-35).
-
The fluorescence generated from the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular IFNγ-Induced STAT1 Phosphorylation Assay
Objective: To assess the ability of the compounds to enhance IFNγ-induced STAT1 phosphorylation in cancer cells.
Protocol:
-
Cancer cell lines known to respond to IFNγ, such as B16F10 melanoma cells, are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 1-2 hours).
-
Cells are then stimulated with a sub-optimal concentration of IFNγ (e.g., 1 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Following stimulation, cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated STAT1 (pSTAT1) and total STAT1 are measured by Western blotting or a quantitative immunoassay such as an ELISA.
-
The ratio of pSTAT1 to total STAT1 is calculated to determine the effect of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. News - osunprotafib (ABBV-CLS-484) - LARVOL VERI [veri.larvol.com]
- 3. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN2 negatively regulates oncogenic JAK1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
A Tale of Two Protafibs: A Comparative Analysis of Tegeprotafib and Ertiprotafib
For Immediate Release
This guide provides a detailed comparative analysis of Tegeprotafib and Ertiprotafib, two distinct molecules targeting protein tyrosine phosphatases (PTPs) but with divergent mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activities, cellular effects, and preclinical and clinical findings.
Executive Summary
This compound and Ertiprotafib, despite their similar-sounding names, represent fundamentally different approaches to modulating PTP activity. This compound is a potent, dual inhibitor of PTPN1 (PTP1B) and PTPN2, currently in Phase 1 clinical development for oncology.[1] Its mechanism is centered on enhancing anti-tumor immunity by relieving the inhibitory constraints imposed by PTPN1 and PTPN2 on key immune signaling pathways. In contrast, Ertiprotafib is a multifaceted agent that inhibits PTP1B through a unique aggregation-based mechanism, while also acting as a dual agonist for PPARα and PPARγ and an inhibitor of IKK-β.[2][3] Initially developed for type 2 diabetes, its clinical progression was halted in Phase II due to unsatisfactory efficacy and adverse effects.[3]
This guide will dissect the nuanced differences in their mechanisms of action, present available quantitative data on their potency, and detail the experimental protocols used to characterize them.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Ertiprotafib. It is important to note that these values were determined using different experimental assays and conditions, and therefore, a direct comparison of potency should be made with caution.
| Parameter | This compound | Ertiprotafib | Assay Details |
| PTPN1 (PTP1B) Inhibition (IC50) | 1-10 nM[4] | 1.6 µM - 29 µM (depending on assay conditions)[2] | This compound: Specific assay conditions not detailed in the provided results. Ertiprotafib: p-nitrophenyl phosphate (pNPP) activity assay.[3] |
| PTPN2 Inhibition (IC50) | 4.4 nM[4] | Not Reported | This compound: Specific assay conditions not detailed in the provided results. |
| IKK-β Inhibition (IC50) | Not Reported | 400 nM[1][2] | Ertiprotafib: Specific assay conditions not detailed in the provided results. |
| PPARα Agonism (EC50) | Not Reported | ~1 µM[2] | Ertiprotafib: Cell-based transactivation assay. |
| PPARγ Agonism (EC50) | Not Reported | ~1 µM[2] | Ertiprotafib: Cell-based transactivation assay. |
Mechanism of Action: A Study in Contrasts
This compound: A Targeted Immuno-Oncology Approach
This compound is a highly potent, orally active dual inhibitor of PTPN1 and PTPN2.[4] These two phosphatases are critical negative regulators of cytokine and growth factor signaling pathways, particularly the JAK-STAT pathway, which is essential for immune cell function.[5] By inhibiting PTPN1 and PTPN2, this compound enhances pro-inflammatory signaling in immune cells, leading to a more robust anti-tumor immune response.[5] Preclinical studies have demonstrated that this compound treatment leads to tumor stasis and shrinkage in mice, accompanied by an increase in functional, granzyme B-producing CD8+ T cells.[4]
Caption: this compound's dual inhibition of PTPN1/PTPN2 enhances anti-tumor immunity.
Ertiprotafib: A Multi-Target Metabolic Modulator
Ertiprotafib's mechanism of action is more complex and less direct than that of this compound. Its primary target, PTP1B, is a key negative regulator of the insulin signaling pathway. However, instead of inhibiting the enzyme's active site, Ertiprotafib induces the aggregation of PTP1B in a concentration-dependent manner, thereby inactivating it.[2][6] This unconventional mechanism was confirmed by biomolecular NMR spectroscopy and differential scanning fluorimetry, which showed that Ertiprotafib destabilizes PTP1B, in contrast to most inhibitors that increase the thermal stability of their targets.[3][7]
Beyond its effects on PTP1B, Ertiprotafib also functions as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), and as a potent inhibitor of IkappaB kinase beta (IKK-β).[1][2][3] These activities contribute to its effects on glucose homeostasis and lipid metabolism.[3]
Caption: Ertiprotafib's multifaceted mechanism of action.
Experimental Protocols
Ertiprotafib: p-Nitrophenyl Phosphate (pNPP) Activity Assay
The inhibitory activity of Ertiprotafib on PTP1B was assessed using a p-nitrophenyl phosphate (pNPP) activity assay.[3]
-
Enzyme Constructs: Two constructs of PTP1B were used: the catalytic domain (PTP1B¹⁻³⁰¹) and a longer construct including the C-terminal tail (PTP1B¹⁻³⁹³).[3]
-
Assay Buffer: The specific composition of the assay buffer was not detailed in the provided search results.
-
Substrate: p-nitrophenyl phosphate (pNPP) at varying concentrations (0 to 6 mM final concentrations).[3]
-
Inhibitor: Ertiprotafib was tested at increasing concentrations (0 µM, 0.16 µM, 0.4 µM, 0.8 µM, and 1.2 µM).[3]
-
Procedure:
-
The PTP1B enzyme was incubated with the pNPP substrate at 30°C for 30 minutes in the presence of varying concentrations of Ertiprotafib.[3]
-
The reaction was terminated by the addition of 1 M NaOH.[3]
-
The absorbance was measured at 405 nM using a plate reader to quantify the amount of p-nitrophenol produced.[3]
-
-
Data Analysis: Michaelis-Menten kinetics and Lineweaver-Burk plots were used to determine the mode of inhibition.[6]
This compound: PTPN1/PTPN2 Inhibition Assay
Detailed experimental protocols for the PTPN1 and PTPN2 inhibition assays used to determine the IC50 values for this compound were not available in the provided search results. These are likely proprietary methods developed by the discovering company.
Signaling Pathways and Therapeutic Implications
The distinct mechanisms of action of this compound and Ertiprotafib translate to different downstream signaling effects and therapeutic applications.
This compound: Unleashing Anti-Tumor Immunity
This compound's inhibition of PTPN1 and PTPN2 is designed to amplify signaling downstream of T-cell receptors and cytokine receptors, thereby enhancing the activation and effector functions of T cells and other immune cells.[5] This leads to increased production of pro-inflammatory cytokines like IFN-γ and enhanced tumor cell killing.
Caption: this compound enhances JAK-STAT signaling in immune cells.
Ertiprotafib: A Complex Metabolic Regulator
Ertiprotafib's effects are a composite of its actions on multiple pathways. The inhibition of PTP1B is intended to enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor.[3] The activation of PPARα and PPARγ influences the expression of genes involved in lipid and glucose metabolism, while the inhibition of IKK-β has anti-inflammatory effects. This multi-target profile, while potentially beneficial for a complex disease like type 2 diabetes, may also contribute to off-target effects and a challenging therapeutic window.
Caption: Ertiprotafib's impact on insulin and PPAR signaling pathways.
Conclusion
This compound and Ertiprotafib exemplify the diverse strategies employed in targeting protein tyrosine phosphatases. This compound represents a modern, highly selective approach for immuno-oncology, with a clear mechanism of action aimed at enhancing the body's own anti-tumor immune response. Ertiprotafib, while an earlier generation molecule, showcases a more complex, multi-target profile. Its unique aggregation-based mechanism of PTP1B inhibition and its activities on PPARs and IKK-β highlight the intricate pharmacology that can arise from small molecule drug discovery. The contrasting clinical development paths of these two "protafibs" underscore the importance of target selectivity and a well-defined mechanism of action in achieving therapeutic success. Future research will likely continue to refine the targeting of PTPs for a range of diseases, building on the lessons learned from both of these pioneering molecules.
References
- 1. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PTPN2/1 [abbviescience.com]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tegeprotafib Efficacy with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging therapeutic strategy combining Tegeprotafib, a novel PTPN2/PTPN1 inhibitor, with checkpoint inhibitors for the treatment of solid tumors. As direct clinical data for this compound in combination with checkpoint inhibitors is not yet publicly available, this guide leverages preclinical data from a closely related and structurally similar PTPN2/PTPN1 inhibitor, ABBV-CLS-484, to project the potential efficacy and mechanism of action.
Mechanism of Action: A Synergistic Approach to Cancer Immunotherapy
This compound is an orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN1 and PTPN2, this compound is designed to enhance anti-tumor immunity through a dual mechanism:
-
Direct Tumor Cell Sensitization: Inhibition of PTPN2 in tumor cells amplifies their response to interferon-gamma (IFNγ), a key anti-cancer cytokine. This leads to increased antigen presentation and enhanced sensitivity to immune-mediated killing.
-
Immune Cell Activation: this compound augments the activation and function of various immune cells, including cytotoxic T cells, by enhancing JAK-STAT signaling pathways.
Checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking inhibitory signals that cancer cells use to evade the immune system. By combining this compound with a checkpoint inhibitor, the aim is to simultaneously "release the brakes" on the immune system and "step on the gas" of the anti-tumor immune response, leading to a synergistic therapeutic effect.
Preclinical Efficacy Data (Surrogate: ABBV-CLS-484)
Preclinical studies using the PTPN2/PTPN1 inhibitor ABBV-CLS-484 have demonstrated significant anti-tumor activity, particularly in models resistant to anti-PD-1 therapy.
| Treatment Group | Tumor Model | Metric | Result | Citation |
| ABBV-CLS-484 | 4T1 (Breast Cancer) | Tumor Growth | Induced tumor regression | [1] |
| ABBV-CLS-484 | EMT6 (Breast Cancer) | Tumor Growth | Induced tumor regression | [1] |
| ABBV-CLS-484 + anti-PD-1 | CT26 (Colon Cancer) | Tumor Growth | Additive anti-tumor effect | [2] |
These data suggest that PTPN2/PTPN1 inhibition can overcome resistance to checkpoint blockade and may have a synergistic effect when used in combination.
Experimental Protocols
The following represents a generalized experimental protocol for evaluating the in vivo efficacy of a PTPN2/PTPN1 inhibitor in combination with a checkpoint inhibitor in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
Syngeneic tumor cell lines (e.g., CT26, MC38, B16F10) are cultured in appropriate media.
-
A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
2. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound (or surrogate) administered orally at a specified dose and schedule.
-
Anti-PD-1 antibody administered intraperitoneally at a specified dose and schedule.
-
Combination of this compound and anti-PD-1 antibody.
-
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal survival is monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., flow cytometry to assess immune cell infiltration).
Comparison with Alternative Strategies
The combination of this compound and a checkpoint inhibitor represents a novel approach to enhance cancer immunotherapy. Other strategies being explored to overcome resistance to checkpoint inhibitors include:
-
Combination with other checkpoint inhibitors: Targeting different inhibitory pathways simultaneously (e.g., anti-PD-1 + anti-CTLA-4).
-
Combination with chemotherapy or radiation: These therapies can induce immunogenic cell death, releasing tumor antigens and promoting an immune response.
-
Combination with other targeted therapies: For example, inhibitors of angiogenesis (VEGF inhibitors) or other signaling pathways involved in tumor growth and immune suppression.
-
Adoptive cell therapies: Engineering a patient's own T cells to recognize and attack cancer (e.g., CAR-T therapy).
The key differentiator for the this compound combination is its dual mechanism of action, targeting both the tumor cell's sensitivity to the immune system and the activation of immune cells.
Current Clinical Development
This compound (ABBV-CLS-579) is currently being evaluated in a Phase 1 clinical trial (NCT04417465) in participants with locally advanced or metastatic solid tumors. This trial includes cohorts receiving this compound as a monotherapy and in combination with a PD-1 targeting agent. The primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2 dose. Efficacy, as measured by Objective Response Rate (ORR), is a secondary objective. Results from this trial are not yet publicly available.
Conclusion
The combination of the PTPN2/PTPN1 inhibitor this compound with checkpoint inhibitors holds significant promise as a novel cancer immunotherapy strategy. Preclinical data from a closely related compound suggest the potential for synergistic anti-tumor activity, particularly in tumors resistant to checkpoint blockade alone. The ongoing Phase 1 clinical trial of this compound will be crucial in validating this approach in patients. This guide will be updated as more definitive data becomes available.
References
Tegeprotafib in Combination with Anti-PD1 Therapy: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, the combination of novel agents with established checkpoint inhibitors like anti-PD-1 therapy is a key strategy to overcome resistance and enhance anti-tumor responses. This guide provides a comparative analysis of tegeprotafib, a first-in-class PTPN1/PTPN2 inhibitor, in combination with anti-PD-1 therapy against other emerging combination strategies. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.
This compound: A Novel Sensitizer to Anti-PD-1 Therapy
This compound (also known as ABBV-CLS-484) is an orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][2][3][4][5] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN1 and PTPN2, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune cells.[2][4][5][6][7]
Mechanism of Action:
This compound's inhibition of PTPN1/N2 leads to the amplification of interferon-gamma (IFNγ) signaling by enhancing the JAK-STAT pathway.[2][4][5] This results in increased antigen presentation on tumor cells and the production of pro-inflammatory cytokines and chemokines, leading to a more inflamed tumor microenvironment.[8] Furthermore, this compound promotes the activation and function of natural killer (NK) cells and CD8+ T cells, while also reducing T cell dysfunction.[2][4][5]
Preclinical Performance of this compound with Anti-PD-1 Therapy
Preclinical studies have demonstrated that this compound, as a monotherapy and in combination with anti-PD-1 antibodies, exhibits potent anti-tumor activity, particularly in models resistant to PD-1 blockade.[2][4][5]
| Parameter | This compound (ABBV-CLS-484) + Anti-PD-1 | Reference |
| Tumor Growth Inhibition | Additive effect observed in the CT26 colon carcinoma model. Induced tumor regression in pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer models comparable to anti-PD-1 alone. | [8] |
| Survival | Induced survival benefit in pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer models. | [8] |
| Metastasis | Effectively reduced metastatic disease in the B16 pulmonary metastasis model. | [8] |
| Immune Cell Infiltration | Increased pro-inflammatory mediators (Ifng, Tnf, Il15, Il18, Cxcl9, Cxcl10, Cxcl12, Ccl5) in the tumor microenvironment. | [8] |
| T Cell Function | Enhanced T-cell activation and increased TNF and IFN-γ production in vitro. | [8] |
Comparison with Alternative Anti-PD-1 Combination Therapies
Several other combination strategies are being explored to overcome resistance to anti-PD-1 therapy. This section provides a comparative overview of preclinical data for some of the leading alternatives.
TGF-β Inhibitors
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in promoting an immunosuppressive tumor microenvironment.[9][10][11] Combining TGF-β inhibition with anti-PD-1/PD-L1 therapy aims to remodel the tumor stroma and enhance T cell infiltration and function.[9][10]
| Agent | Mechanism | Preclinical Efficacy with Anti-PD-(L)1 | Reference |
| Bintrafusp Alfa | Bifunctional fusion protein targeting PD-L1 and trapping TGF-β. | Superior tumor control and survival compared to single agents in an orthotopic breast cancer model. Enhanced antitumor activity in combination with a cancer vaccine. | [12][13][14] |
| SRK-181 | Highly specific inhibitor of latent TGF-β1 activation. | Drove tumor regression and significant survival benefit in multiple tumor models, including those resistant to anti-PD-1. Increased CD8+ T cell infiltration and reduced TAMs/MDSCs. | [15][16][17] |
LAG-3 Inhibitors
Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor expressed on activated T cells that contributes to T cell exhaustion.[18] Dual blockade of LAG-3 and PD-1 has shown synergistic anti-tumor effects.
| Parameter | Anti-LAG-3 + Anti-PD-1 | Reference |
| Tumor Growth Inhibition | 77.3% TGI in Sa1N fibrosarcoma model and 79% TGI in MC38 colon adenocarcinoma model. | [19] |
| Survival | Improved survival in anti-PD-1 resistant glioblastoma models. | [20] |
| Immune Response | Increased CD4+ and CD8+ T-cell proliferation and tumor infiltration. Enhanced IFN-γ and TNF-α production. | [21] |
TIM-3 Inhibitors
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is another inhibitory receptor implicated in T cell exhaustion, often co-expressed with PD-1 on dysfunctional T cells.[22]
| Parameter | Anti-TIM-3 + Anti-PD-1 | Reference |
| Survival | Improved median survival from 33 days (anti-PD-1 alone) to 100 days in a murine glioma model. | [22][23] |
| Immune Response | Synergistically improved CD8+ T cell responses and viral control in chronic infection models. | [22] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in key preclinical studies.
This compound (ABBV-CLS-484) Preclinical Studies
-
In Vitro Assays:
-
PTPN1/PTPN2 Inhibition: IC50 values were determined using enzymatic assays with recombinant human PTPN1 and PTPN2.[8]
-
Cellular Assays: The effect on IFN-γ-mediated STAT1 phosphorylation was measured in B16 tumor cells (EC50 of 0.176 µM). T-cell mediated toxicity assays were also performed.[8]
-
Immune Cell Activation: Human immune cell activation was assessed by measuring TNF and IFN-γ production.[8]
-
-
In Vivo Murine Tumor Models:
-
Models: Syngeneic mouse models including CT26 colon carcinoma, pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer, and B16 melanoma were used.[8]
-
Dosing: ABBV-CLS-484 was administered orally. Dosing regimens ranged from 3 to 100 mg/kg.[8]
-
Endpoints: Tumor growth, survival, and analysis of the tumor microenvironment for pro-inflammatory mediators were evaluated.[8]
-
SRK-181 Preclinical Studies
-
In Vivo Murine Tumor Models:
-
Models: Syngeneic mouse tumor models that emulate clinical primary resistance to checkpoint blockade were used, including the EMT6 breast cancer model.[15][16]
-
Treatment: SRK-181-mIgG1 (a murine surrogate) was administered in combination with an anti-PD-1 antibody.[15][16]
-
Endpoints: Tumor regression, survival, and immunophenotyping of the tumor microenvironment (CD8+ T cells, TAMs/MDSCs) were assessed.[15][16]
-
Clinical Development
This compound (ABBV-CLS-484) is currently being evaluated in a Phase 1 clinical trial as a monotherapy and in combination with an anti-PD-1 agent in patients with advanced solid tumors (NCT04777994).[1][2][3][5][6] Similarly, alternatives like TGF-β, LAG-3, and TIM-3 inhibitors are in various stages of clinical investigation in combination with PD-1/PD-L1 blockade.[9][13][22][24][25][26]
Summary and Future Directions
This compound, with its unique dual mechanism of action, represents a promising novel agent for combination therapy with anti-PD-1 inhibitors. Preclinical data suggest its potential to overcome resistance and induce potent anti-tumor immunity. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against other emerging combination strategies. The ongoing Phase 1 trial of this compound will provide crucial insights into its clinical potential. Researchers are encouraged to monitor the progress of these trials and consider the distinct mechanisms of these various combination approaches when designing future preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biopharma-asia.com [biopharma-asia.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 8. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 9. Frontiers | Therapeutic targeting of VEGF and/or TGF-β to enhance anti-PD-(L)1 therapy: The evidence from clinical trials [frontiersin.org]
- 10. TGF-β: A novel predictor and target for anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TGF-β: A novel predictor and target for anti-PD-1/PD-L1 therapy [frontiersin.org]
- 12. Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scholar Rock Presents Additional Preclinical Data Demonstrating a Highly Specific Inhibitor of TGFβ1 Activation Can Render Resistant Solid Tumors Vulnerable to PD1 Blockade and Drive Tumor Regression with Combination Therapy - Scholar Rock, Inc. [investors.scholarrock.com]
- 16. Scholar Rock Presents Additional Preclinical Data Demonstrating a Highly Specific Inhibitor of TGFβ1 Activation Can Render Resistant Solid Tumors Vulnerable to PD1 Blockade and Drive Tumor Regression with Combination Therapy - Scholar Rock, Inc. [investors.scholarrock.com]
- 17. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. IMMU-07. COMBINED PD1 AND LAG3 INHIBITION IN PRECLINICAL MODELS AND PATIENTS WITH DNA REPLICATION REPAIR DEFICIENT GLIOBLASTOMA (RRD-GBM): AN IRRDC STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of anti-LAG3 and anti-PD-1 combination checkpoint inhibitor therapy against head and neck squamous cell carcinoma in a genetically engineered mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade [frontiersin.org]
- 23. Combination Therapy with Anti-PD-1, Anti-TIM-3, and Focal Radiation Results in Regression of Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 402 DRAGON: Phase 1 trial of SRK-181, a latent TGFβ1 inhibitor in combination with anti-PD-(L)1 inhibitors for patients with solid tumors unresponsive to anti-PD-(L)1 therapy alone - ProQuest [proquest.com]
- 25. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vivo Comparison of PTPN1/2 Inhibitors in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of dual PTPN1/PTPN2 inhibitors and selective PTPN2 inhibitors, supported by experimental data from recent preclinical studies. The focus is on their application in enhancing anti-tumor immunity.
Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2) have emerged as critical intracellular checkpoints that suppress anti-tumor immune responses. Their inhibition, particularly dual inhibition, represents a promising strategy in cancer immunotherapy. This guide synthesizes in vivo data from key studies on prominent PTPN1/2 inhibitors.
Performance of PTPN1/2 Inhibitors: A Comparative Overview
Recent preclinical studies have highlighted the efficacy of dual PTPN1/2 inhibitors in various cancer models. These inhibitors have demonstrated the ability to enhance T-cell and NK-cell function, inflame the tumor microenvironment, and sensitize tumors to immune checkpoint blockade.[1][2][3] Below is a summary of the in vivo performance of notable dual and selective inhibitors.
Table 1: In Vivo Efficacy of Dual PTPN1/2 Inhibitors - ABBV-CLS-484 and Compound 182
| Parameter | ABBV-CLS-484 (AC484) | Compound 182 |
| Target(s) | PTPN1 & PTPN2 | PTPN1 & PTPN2 |
| IC50 | PTPN1: 2.5 nM, PTPN2: 1.8 nM[1] | Not explicitly stated, but described as a highly potent and selective active site competitive inhibitor of PTP1B and PTPN2.[3][4] |
| Mouse Model(s) | MC38 (colorectal), 4T1 (breast), EMT-6 (breast), B16F10 (melanoma), CT26 (colorectal)[1] | MC38 (colorectal), AT3-OVA (mammary), AT3 (mammary)[3][4] |
| Dosing Regimen | 3 to 100 mg/kg, oral administration[1] | Not explicitly stated. |
| Key In Vivo Findings | - Monotherapy generates potent anti-tumor immunity in models resistant to PD-1 blockade.[2][5] - Induces tumor regression and improves survival, comparable to anti-PD-1.[1] - Inflames the tumor microenvironment by increasing pro-inflammatory mediators.[1] - Enhances JAK-STAT signaling, promoting NK and CD8+ T-cell function and reducing T-cell dysfunction.[2][5] | - Represses the growth of immunogenic and immunologically "cold" tumors.[3][4] - Increases infiltration and activation of T-cells, NK cells, and B cells.[3] - Renders resistant tumors sensitive to anti-PD-1 therapy.[3][4] |
| Oral Bioavailability | Yes, with a half-life of 2 hours in mice.[1] | Implied to be orally bioavailable. |
Note: The data for ABBV-CLS-484 and Compound 182 are from separate studies and not from a direct head-to-head comparison.
Table 2: In Vivo Efficacy of a Selective PTPN2 Inhibitor - Inhibitor 9
| Parameter | Inhibitor 9 |
| Target(s) | PTPN2 |
| IC50 | Not explicitly stated. |
| Mouse Model(s) | B16F10 (melanoma), CT26 (colorectal), MC38 (colorectal)[6] |
| Dosing Regimen | Not explicitly stated. |
| Key In Vivo Findings | - In combination with anti-PD-1, significantly reduces melanoma and colorectal tumor growth and enhances mouse survival.[6] - Increases tumor infiltration by granzyme B+ CD8+ T-cells.[6] - Sensitizes tumor cells to IFNγ treatment.[6] |
| Oral Bioavailability | Not explicitly stated. |
Signaling Pathways and Experimental Workflow
The anti-tumor effects of PTPN1/2 inhibitors are primarily mediated through the enhancement of the JAK-STAT signaling pathway in both immune cells and tumor cells.
Caption: PTPN1/2 inhibition enhances anti-tumor immunity via the JAK-STAT pathway.
The following diagram illustrates a typical experimental workflow for evaluating PTPN1/2 inhibitors in vivo.
Caption: A typical in vivo workflow for testing PTPN1/2 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies reported in the referenced studies. Specific details may vary between publications.
Syngeneic Tumor Model Establishment
-
Cell Culture: Murine cancer cell lines (e.g., MC38, B16F10, 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Models: 6-8 week old female C57BL/6 or BALB/c mice are typically used for syngeneic models. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: A suspension of tumor cells (typically 0.1 x 10^6 to 1 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of the mice.[7] For poorly immunogenic tumors like B16F10, irradiated, GM-CSF-expressing tumor cells (GVAX) may be co-injected to elicit an immune response.[6]
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2) every 2-3 days.
Inhibitor and Antibody Treatment
-
Inhibitor Administration: PTPN1/2 inhibitors are typically formulated for oral gavage. Dosing schedules can vary, for example, once or twice daily.
-
Antibody Administration: Anti-PD-1 antibodies (or isotype control) are administered via intraperitoneal injection, often on a schedule such as every 3-4 days for a set number of doses.[6]
-
Treatment Groups: Mice are randomized into treatment groups once tumors reach a certain volume (e.g., 50-100 mm^3). Typical groups include: vehicle control, inhibitor monotherapy, anti-PD-1 monotherapy, and combination therapy.
Endpoint Analysis
-
Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition. Survival is also a key endpoint.
-
Tumor Microenvironment Analysis: At the end of the study, tumors are harvested for analysis.
-
Flow Cytometry: Tumors are dissociated into single-cell suspensions to analyze the infiltration of various immune cell populations (e.g., CD8+ T-cells, NK cells, regulatory T-cells). Staining for activation and exhaustion markers (e.g., Granzyme B, PD-1, TIM-3) is also performed.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the spatial distribution of immune cells within the tumor.
-
-
Pharmacodynamic (PD) Analysis: Phosphorylation of key signaling proteins like STAT1 and STAT5 in tumor and immune cells can be assessed by flow cytometry or Western blotting to confirm target engagement.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., IFNγ, CXCL9, CXCL10) in the tumor microenvironment can be measured by techniques such as qPCR or multiplex immunoassays.[1]
Conclusion
The in vivo data strongly support the therapeutic potential of targeting PTPN1 and PTPN2 for cancer immunotherapy. Dual PTPN1/2 inhibitors, such as ABBV-CLS-484 and Compound 182, have demonstrated robust single-agent efficacy in preclinical models, including those resistant to anti-PD-1 therapy.[1][2][3][5] Selective PTPN2 inhibition also shows promise, particularly in sensitizing tumors to checkpoint blockade.[6] The synergistic effect of dual inhibition appears to be a more potent strategy for activating a comprehensive anti-tumor immune response. Further head-to-head comparative studies will be crucial to fully delineate the differential benefits of dual versus selective inhibition of these phosphatases.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PTPN2/1 [stage.abbviescience.com]
- 6. researchgate.net [researchgate.net]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Tegeprotafib: A Comparative Analysis of its Cross-Reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Tegeprotafib (also known as ABBV-CLS-579) is an orally bioavailable small molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1). These two phosphatases are critical negative regulators in several signaling pathways, including those involved in immune response and metabolism.[1][2][3] The high degree of homology in the catalytic domains of PTPN1 and PTPN2 presents a challenge for developing highly selective inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity of this compound and its closely related analogue, ABBV-CLS-484, with other phosphatases, supported by available experimental data and detailed methodologies.
Potency against Primary Targets: PTPN1 and PTPN2
This compound has demonstrated potent inhibitory activity against its primary targets, PTPN1 (also known as PTP1B) and PTPN2. The reported IC50 values are in the low nanomolar range, indicating strong binding and inhibition.
| Compound | Target | IC50 (nM) |
| This compound | PTPN2 | 4.4 |
| PTPN1 (PTP1B) | 1-10 |
Table 1: In vitro inhibitory potency of this compound against its primary phosphatase targets.[4]
Cross-Reactivity Profile
While specific cross-reactivity data for this compound against a broad panel of phosphatases is not publicly available, data for the structurally and functionally similar dual PTPN1/PTPN2 inhibitor, ABBV-CLS-484, offers valuable insight into the selectivity profile. A biochemical phosphatase screen of ABBV-CLS-484 demonstrated high selectivity for PTPN1 and PTPN2 over other tested phosphatases.
| Phosphatase Target | ABBV-CLS-484 Activity |
| PTPN1 | Potent Inhibition |
| PTPN2 | Potent Inhibition |
| PTPN9 | 6-8 fold weaker activity than on PTPN1/N2 |
| SHP-1 (PTPN6) | No detectable activity |
| SHP-2 (PTPN11) | No detectable activity |
Table 2: Selectivity profile of the related dual PTPN1/PTPN2 inhibitor ABBV-CLS-484 against a panel of phosphatases.[5] This data suggests that inhibitors from this class are designed to be highly selective for PTPN1 and PTPN2.
Experimental Protocols
The determination of phosphatase inhibition and selectivity is typically conducted using in vitro enzymatic assays. The following is a generalized protocol that reflects the methodologies commonly employed in such studies.
In Vitro Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific phosphatase.
Materials:
-
Recombinant human phosphatase enzymes (e.g., PTPN1, PTPN2, and other phosphatases for selectivity profiling).
-
Phosphatase substrate: A fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is commonly used. Alternatively, a phosphopeptide substrate specific to the phosphatase can be employed.
-
Assay Buffer: Typically a buffer containing HEPES or Tris-HCl at a physiological pH (e.g., 7.4), with additives like DTT and BSA to maintain enzyme stability and prevent non-specific binding.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The phosphatase enzyme and its substrate are diluted to their optimal working concentrations in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to wells of a microplate containing the test compound dilutions and the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the enzyme to catalyze the dephosphorylation of the substrate.
-
Signal Detection: The fluorescence generated from the dephosphorylated product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The percentage of inhibition for each compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using a suitable software.
Experimental Workflow for Phosphatase Selectivity Profiling
Caption: Workflow for assessing the cross-reactivity of this compound.
Signaling Pathways of PTPN1 and PTPN2
PTPN1 and PTPN2 are key regulators of multiple signaling cascades, primarily through the dephosphorylation of tyrosine residues on their substrate proteins. Their inhibition by this compound is expected to enhance these signaling pathways, which has therapeutic implications in oncology and immunology.
PTPN1 and PTPN2 in JAK/STAT Signaling
Both PTPN1 and PTPN2 are negative regulators of the JAK/STAT pathway, which is crucial for cytokine signaling.[2][3] PTPN1 preferentially dephosphorylates and inactivates JAK2 and TYK2, while PTPN2 has a broader range of targets within this pathway, including JAK1, JAK3, STAT1, and STAT3.[2] By inhibiting these phosphatases, this compound can potentiate cytokine signaling, leading to enhanced immune responses.
Caption: PTPN1/PTPN2 regulation of the JAK/STAT pathway.
PTPN1 and PTPN2 in Other Key Signaling Pathways
Beyond JAK/STAT, PTPN1 and PTPN2 regulate other critical cellular processes:
-
PTPN1: A major negative regulator of insulin and leptin signaling through the dephosphorylation of the insulin receptor (IR) and leptin receptor-associated JAK2. It is also implicated in the regulation of receptor tyrosine kinases like EGFR and MET.[2]
-
PTPN2: In addition to its role in cytokine signaling, PTPN2 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases such as LCK and FYN.[6] It also dephosphorylates various receptor tyrosine kinases.[7]
Conclusion
This compound is a potent dual inhibitor of PTPN1 and PTPN2. Based on the selectivity profile of the closely related compound ABBV-CLS-484, this compound is expected to exhibit high selectivity for its primary targets with minimal off-target activity against other phosphatases like SHP-1 and SHP-2. The dual inhibition of PTPN1 and PTPN2 offers a promising therapeutic strategy, particularly in immuno-oncology, by enhancing anti-tumor immune responses through the potentiation of cytokine and T-cell receptor signaling pathways. Further comprehensive selectivity profiling of this compound against a wider panel of phosphatases will be crucial for a complete understanding of its pharmacological profile.
References
- 1. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PTPN2/1 [abbviescience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Immune Activation: Tegeprotafib vs. Genetic PTPN2 Knockout
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of immuno-oncology and autoimmune disease research, the protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical negative regulator of inflammatory signaling. Its inhibition is a promising strategy to enhance anti-tumor immunity and modulate immune responses. This guide provides a detailed comparison of two key approaches to targeting PTPN2: the pharmacological inhibitor Tegeprotafib and genetic knockout of the PTPN2 gene.
At a Glance: this compound vs. PTPN2 Knockout
| Feature | This compound (and related PTPN1/2 Inhibitors) | Genetic PTPN2 Knockout |
| Mechanism of Action | Reversible, small molecule inhibitor of PTPN2 and PTPN1 enzymatic activity. | Complete and permanent ablation of PTPN2 protein expression. |
| Target Specificity | Dual inhibitor of PTPN2 and PTPN1.[1][2] | Specific to PTPN2. |
| Temporal Control | Dose-dependent and reversible inhibition. | Permanent, non-reversible loss of function. |
| Systemic Effects | Pharmacokinetic-dependent systemic exposure. | Systemic or cell-type specific effects depending on the knockout model. |
| Translational Potential | High; currently in clinical development (as ABBV-CLS-484).[3][4] | Primarily a research tool; gene therapy applications are a distant possibility. |
Deep Dive: Comparative Analysis
Impact on Cytokine Production
Both this compound and PTPN2 knockout lead to an increase in pro-inflammatory cytokine production by various immune cells. This is a direct consequence of relieving the PTPN2-mediated negative regulation of the JAK-STAT signaling pathway.
| Cytokine | Effect of this compound (ABBV-CLS-484) | Effect of Genetic PTPN2 Knockout |
| IFN-γ | Increased production by T cells and NK cells.[1][2] | Significantly increased production by T cells and macrophages.[5][6] |
| TNF-α | Increased production by T cells.[1] | Upregulation in macrophages and contribution to systemic inflammation.[6] |
| IL-6 | Increased production by T cells.[1] | Potentiated secretion in response to TNF-α.[7] |
| CXCL9/CXCL10 | Significant increase in plasma levels.[1] | Increased expression in tumor microenvironment. |
Note: The quantitative data presented is compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental models and conditions.
Effects on T-Cell Activation and Function
A primary outcome of PTPN2 inhibition or knockout is the enhancement of T-cell-mediated immune responses.
| Parameter | Effect of this compound (ABBV-CLS-484) | Effect of Genetic PTPN2 Knockout |
| CD8+ T-Cell Activation | Increased frequency of activated T cells.[2] | Increased activation and differentiation into effector T cells.[5][8] |
| T-Cell Proliferation | Increased proliferation of T cells. | Enhanced proliferative capacity.[9] |
| Cytotoxicity | Enhanced T-cell-mediated killing of tumor cells.[2] | Increased cytotoxicity of CD8+ T cells.[8] |
| Anti-Tumor Immunity | Potent anti-tumor immunity in mouse models, even in those resistant to PD-1 blockade.[3][10] | Promotes anti-tumor immunity and CAR T-cell efficacy in solid tumors.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PTPN2 negatively regulates the JAK-STAT pathway.
Caption: Workflow for comparing this compound and PTPN2 knockout.
Experimental Protocols
Western Blot for Phosphorylated STAT and JAK
Objective: To determine the phosphorylation status of key proteins in the JAK-STAT pathway following this compound treatment or in PTPN2 knockout cells.
-
Cell Lysis: Treat cells with this compound or use PTPN2 knockout and control cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total STAT (e.g., p-STAT1, STAT1) and JAK (e.g., p-JAK1, JAK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Immune Cell Phenotyping
Objective: To analyze the activation and differentiation status of immune cell populations.
-
Cell Preparation: Isolate single-cell suspensions from tissues (e.g., spleen, tumor) of mice treated with this compound or from PTPN2 knockout and wild-type mice.
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L, PD-1).
-
Fixation and Permeabilization (for intracellular staining): If analyzing intracellular markers (e.g., IFN-γ, Granzyme B), fix and permeabilize the cells.
-
Intracellular Staining: Stain for intracellular cytokines or effector molecules.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations and their activation status.
Cytokine Profiling
Objective: To measure the levels of secreted cytokines in cell culture supernatants or plasma.
-
Sample Collection: Collect cell culture supernatants or plasma from experimental groups.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate.
-
Add standards and samples to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate and measure the absorbance.
-
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
Use a kit containing beads coated with antibodies against multiple cytokines.
-
Incubate the beads with samples.
-
Add a cocktail of biotinylated detection antibodies.
-
Add streptavidin-phycoerythrin.
-
Analyze the beads on a specialized flow cytometer to simultaneously quantify multiple cytokines.
-
Conclusion
Both this compound and genetic PTPN2 knockout robustly enhance immune activation by targeting a key negative regulatory pathway. This compound, as a dual PTPN1/PTPN2 inhibitor, offers the advantage of therapeutic applicability with its reversible and dose-dependent action, which is currently being explored in clinical trials. Genetic knockout, while a powerful research tool for elucidating the specific roles of PTPN2, represents a permanent and less clinically translatable approach. The choice between these methods will depend on the specific research question, with pharmacological inhibition being the path forward for therapeutic development and genetic models continuing to provide invaluable insights into the fundamental biology of PTPN2. This guide provides a framework for researchers to design and interpret experiments aimed at further understanding and harnessing the therapeutic potential of PTPN2 inhibition.
References
- 1. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 2. the-ptpn2-ptpn1-inhibitor-abbv-cls-484-unleashes-potent-anti-tumour-immunity - Ask this paper | Bohrium [bohrium.com]
- 3. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.abbvie.com [news.abbvie.com]
- 5. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PTPN2 regulates the generation of exhausted CD8+ T cell subpopulations and restrains tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tegeprotafib
This document provides crucial safety and logistical information for the proper disposal of Tegeprotafib, a potent inhibitor of protein tyrosine phosphatases PTPN1 and PTPN2. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Compound: Physicochemical Properties
A summary of key quantitative data for this compound is presented below. These properties are essential for understanding the compound's behavior and potential environmental fate.
| Property | Value | Source |
| Molecular Formula | C13H11FN2O5S | PubChem[1] |
| Molecular Weight | 326.30 g/mol | PubChem[1] |
| Appearance | White to off-white solid | MedChemExpress[2] |
| Solubility | Soluble in DMSO (100 mg/mL) | MedChemExpress[2] |
| Storage (Solid) | -20°C, protect from light | MedChemExpress[2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | MedChemExpress[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potent, biologically active compound. General safe handling practices for hazardous chemicals in a laboratory setting must be followed.
Assumed Hazards:
-
Toxic if swallowed, inhaled, or in contact with skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Potentially harmful to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal techniques.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator may be required.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe segregation and disposal of different types of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in managing chemical waste. Immediately separate waste into the following categories:
-
Unused or Expired this compound (Pure Compound): This is considered hazardous chemical waste.
-
Contaminated Labware: Includes items such as empty vials, pipette tips, and tubes that have come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Includes used gloves, disposable lab coats, and bench paper.
-
Aqueous and Organic Solutions: Liquid waste containing this compound.
Step 2: Handling and Containment
-
Solid Waste (Pure Compound and Contaminated Labware/PPE):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste (Aqueous and Organic Solutions):
-
Collect liquid waste in a separate, designated, and leak-proof hazardous waste container.
-
Do not mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent system (e.g., "this compound in DMSO"), and the approximate concentration and volume.
-
Step 3: Storage Pending Disposal
-
Store all this compound waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are tightly sealed to prevent leaks or spills.[3]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[3]
Step 4: Arranging for Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. [4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. In many cases, this will involve incineration at a licensed facility.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound | C13H11FN2O5S | CID 153379950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tegeprotafib
This guide provides crucial safety and logistical information for the handling and disposal of Tegeprotafib, a potent and selective PTP1B/PTPN2 inhibitor intended for laboratory research. Given that this compound is an investigational compound with limited specific safety data, it is prudent to handle it as a hazardous drug, following established guidelines for cytotoxic agents to minimize exposure risks.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound. This guidance is based on established protocols for handling hazardous drugs.[1][2][3]
| Activity | Required Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double chemotherapy gloves, disposable gown (impermeable), eye protection (safety glasses with side shields or goggles), and a face shield if there is a splash hazard. All manipulations should be performed in a certified chemical fume hood or biological safety cabinet. |
| In Vitro & In Vivo Dosing | Double chemotherapy gloves, disposable gown, and eye protection. For in vivo studies involving potential aerosol generation, respiratory protection (e.g., N95 respirator) may be necessary. |
| Waste Disposal | Double chemotherapy gloves and a disposable gown. |
| Spill Cleanup | Two pairs of chemotherapy gloves, a disposable gown (impermeable), eye protection (goggles or face shield), and respiratory protection (e.g., N95 respirator). A spill kit specifically for hazardous drugs should be readily available. |
Key Considerations for PPE:
-
Gloves: Always wear two pairs of chemotherapy-tested gloves.[1][3] The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the work area.
-
Gowns: Gowns should be disposable, lint-free, made of a low-permeability fabric, and have a solid front with back closure.[2][4]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]
-
Respiratory Protection: The need for respiratory protection should be determined by a risk assessment of the specific procedure.[2]
Experimental Workflow: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the recommended sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
